Cyanine5.5 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H46BF4N3O4 |
|---|---|
Molecular Weight |
767.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;tetrafluoroborate |
InChI |
InChI=1S/C44H46N3O4.BF4/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;2-1(3,4)5/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;/q+1;-1 |
InChI Key |
QJHUOARMFFEDJW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Properties of Cyanine5.5 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and photophysical properties of Cyanine5.5 (Cy5.5), a widely utilized near-infrared (NIR) fluorescent dye. This document details its core characteristics, provides standardized experimental protocols for its use, and illustrates common workflows in which Cy5.5 is a critical component.
Core Spectral and Photophysical Properties of Cyanine5.5
Cyanine5.5 is a fluorescent dye belonging to the cyanine family, known for its sharp absorption and emission peaks in the near-infrared spectrum.[1] This characteristic makes it particularly valuable for biological imaging applications, as it minimizes interference from background autofluorescence inherent in biological tissues and allows for deeper tissue penetration.[2] The key spectral properties of Cy5.5 are summarized in the table below. It is important to note that these values can vary slightly depending on the solvent, pH, and conjugation state of the dye.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 673 - 684 nm | [1][3][4][5] |
| Emission Maximum (λem) | 694 - 710 nm | [1][3][4][5] |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | 0.2 - 0.28 | [1][5] |
Experimental Protocols
Measurement of Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of a Cyanine5.5 solution using a fluorescence spectrophotometer.
Materials:
-
Cyanine5.5 dye solution (in a suitable solvent such as PBS or DMSO)
-
Quartz cuvette
-
Fluorescence spectrophotometer
Procedure:
-
Instrument Warm-up: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Cuvette Preparation: Clean the quartz cuvette thoroughly. Rinse with the solvent being used for the Cy5.5 solution.
-
Blank Measurement: Fill the cuvette with the solvent (blank) and place it in the sample holder of the spectrophotometer.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the known maximum absorption of Cy5.5 (e.g., 675 nm).
-
Scan a range of emission wavelengths (e.g., 685 nm to 800 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak indicating the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (e.g., 700 nm).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).
-
This will yield the excitation spectrum, with the peak representing the excitation maximum (λex).
-
-
Data Analysis: Analyze the obtained spectra to determine the precise excitation and emission maxima.
Protocol for Antibody Conjugation with Cy5.5 NHS Ester
This protocol describes the conjugation of Cyanine5.5 N-hydroxysuccinimide (NHS) ester to a primary antibody. NHS esters react with primary amines on the antibody to form a stable amide bond.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Cyanine5.5 NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Modifier reagent (if provided with a kit)
-
Quencher reagent (if provided with a kit)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. Buffers containing primary amines like Tris will interfere with the reaction.
-
The antibody concentration should ideally be at least 2 mg/mL for efficient conjugation.
-
-
Cy5.5 NHS Ester Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
If using a conjugation kit, add the recommended amount of modifier reagent to your antibody solution and mix gently.[6]
-
Add a calculated molar excess of the dissolved Cy5.5 NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
If using a kit, add the provided quencher reagent to stop the reaction. Alternatively, a small amount of Tris buffer can be added to quench unreacted NHS ester.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of Cy5.5 (around 675 nm).
-
Store the conjugated antibody at 4°C in the dark. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Visualizations of Workflows
The following diagrams illustrate common experimental workflows involving Cyanine5.5.
References
A Technical Guide to Cyanine5.5 NHS Ester: Properties and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the spectral properties, bioconjugation, and application of Cyanine5.5 (Cy5.5) NHS ester, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based detection methods.
Core Properties of Cyanine5.5 NHS Ester
Cyanine5.5 is a fluorescent dye that belongs to the cyanine family. It is characterized by its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This property makes Cy5.5 an ideal candidate for in vivo imaging and other applications requiring high signal-to-noise ratios.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and peptides.[3][4]
Spectral Characteristics
The key spectral properties of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and other imaging modalities.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-684 nm | [5][6] |
| Emission Maximum (λem) | ~693-710 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [5][6][8] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [5][6][8][9] |
Experimental Protocol: Labeling of IgG Antibodies with this compound
This protocol provides a general procedure for the covalent labeling of Immunoglobulin G (IgG) antibodies with this compound. Optimization may be required for different proteins and desired degrees of labeling.
Materials
-
IgG antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Purification column (e.g., Sephadex® G-25)
-
Reaction tubes
-
Pipettes and tips
Procedure
-
Antibody Preparation:
-
Dye Preparation:
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[11] This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar excess of the dye to the antibody is typically used. For many proteins, a molar ratio of 8:1 (dye:protein) is a good starting point for mono-labeling.[2][12]
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight on ice, protected from light.[2][11]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25).[11]
-
Elute the conjugate using a suitable buffer (e.g., PBS pH 7.4). The first colored fraction will be the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Cy5.5 (~675 nm).
-
Visualizing Experimental and Biological Processes
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.
Caption: Workflow for labeling an IgG antibody with this compound.
Application in Signaling Pathway Analysis
Cy5.5-labeled antibodies are powerful tools for visualizing and quantifying components of signaling pathways in both fixed and living cells, as well as in whole organisms for in vivo imaging.[2][10] One such pathway that can be investigated is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers.
A Cy5.5-labeled anti-EGFR antibody can be used to track the receptor's localization, internalization, and downstream signaling events upon ligand binding.
Caption: Simplified EGFR signaling pathway initiated by EGF binding.
References
- 1. In Vivo Imaging - Biotium [biotium.com]
- 2. lifetein.com [lifetein.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 10. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Shelf Life and Storage of Cy5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical factors influencing the stability, shelf life, and proper handling of Cy5.5 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is essential for ensuring the reagent's reactivity, leading to successful and reproducible conjugation outcomes in research and development applications.
Introduction to Cy5.5 NHS Ester
Cy5.5 NHS ester is a popular amine-reactive fluorescent dye used for labeling biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][2] As a near-infrared (NIR) fluorophore, it offers significant advantages for applications requiring low background fluorescence.[1] The reactivity of the dye is conferred by the N-hydroxysuccinimidyl ester group, which forms a stable amide bond with primary amines (e.g., the side chain of lysine residues) under appropriate pH conditions.[3][4]
However, the NHS ester moiety is highly susceptible to hydrolysis, a competing reaction that renders the dye incapable of conjugation.[3][5][6] Therefore, understanding and controlling the storage and handling conditions are paramount to preserving the dye's functionality.
Recommended Storage Conditions and Shelf Life
Proper storage is the most critical factor in maximizing the shelf life of Cy5.5 NHS ester. The stability of the compound differs significantly between its solid, lyophilized form and when it is in solution.
Table 1: Storage Conditions for Cy5.5 NHS Ester
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid / Lyophilized | -20°C to -80°C | 12 to 24 months[1][7][8][9] | Must be stored desiccated (in a dry environment) and protected from light.[1][7][8] Avoid frequent temperature fluctuations. |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Up to 1 month[10][11] | Use high-quality, anhydrous solvent. Tightly seal vials to prevent moisture contamination. Minimize freeze-thaw cycles.[12] |
| -80°C | Up to 6 months[10] | Offers better long-term stability for stock solutions compared to -20°C. Must be protected from light and moisture. | |
| Working Solution (Aqueous Buffer) | N/A (Use Immediately) | Minutes to hours[5][6] | Not recommended for storage. The NHS ester hydrolyzes rapidly in aqueous solutions, especially at neutral to alkaline pH.[3][5] Prepare fresh for each experiment. |
Core Chemical Pathways
The utility and degradation of Cy5.5 NHS ester are governed by two competing chemical reactions: the desired aminolysis (labeling) and the undesirable hydrolysis.
Amine Labeling Reaction (Aminolysis)
The intended reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH of 8.0-8.5.[4][13]
References
- 1. ibiantech.com [ibiantech.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. apexbt.com [apexbt.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. acebiolab.com [acebiolab.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
An In-Depth Technical Guide to Near-Infrared (NIR) Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of near-infrared (NIR) dyes and their application in preclinical and clinical in vivo imaging. It covers the fundamental principles of NIR fluorescence imaging, details the characteristics of commonly used dyes, provides practical experimental protocols, and explores strategies for targeted molecular imaging.
Introduction: The Near-Infrared Advantage in Biological Imaging
In vivo fluorescence imaging is a powerful technique for visualizing biological processes in living organisms. However, imaging in the visible light spectrum (400-650 nm) is hampered by the intrinsic properties of biological tissues. Hemoglobin and melanin strongly absorb light, while cellular components and the extracellular matrix cause significant autofluorescence, leading to low signal-to-noise ratios and limited tissue penetration.[1][2]
To overcome these limitations, researchers have turned to the near-infrared (NIR) region of the electromagnetic spectrum. The "optical window" in biological tissue, where light absorption and scattering are minimized, lies within the NIR range.[1][2][3] This window is typically divided into two main regions:
-
NIR-I Window (650-950 nm): This region offers reduced tissue autofluorescence and increased penetration depth compared to visible light, making it suitable for many in vivo imaging applications.[1][4]
-
NIR-II Window (1000-1700 nm): Imaging in this longer wavelength range provides even deeper tissue penetration and higher spatial resolution due to further reduced photon scattering and minimal tissue autofluorescence.[4]
The advantages of imaging within these NIR windows include the ability to visualize deeper structures, achieve higher sensitivity, and minimize photodamage to biological samples.[1][2][4]
Classes and Properties of Common NIR Dyes
A variety of organic small-molecule NIR dyes have been developed for bioimaging. The most prominent classes include cyanine, squaraine, porphyrin, and BODIPY dyes. Their utility is determined by their photophysical properties, which are summarized in the table below.
Key Photophysical Properties:
-
Absorption Maximum (λ_abs_): The wavelength at which the dye most efficiently absorbs light.
-
Emission Maximum (λ_em_): The wavelength at which the dye emits the most intense fluorescence after excitation.
-
Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. A higher value indicates a brighter dye.
-
Quantum Yield (Φ): The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize spectral overlap.
Data Presentation: Photophysical Properties of Selected NIR Dyes
| Dye Class | Specific Dye | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~810 | ~150,000 | ~0.009 (in water) | Aqueous |
| IRDye 800CW | 778 | 794 | 270,000 | ~0.033 (in water) | Aqueous | |
| Cy5 | 649 | 664 | 250,000 | 0.28 | Aqueous | |
| Cy5.5 | 678 | 694 | 250,000 | 0.23 | Aqueous | |
| Cy7 | 750 | 773 | 250,000 | 0.28 | Aqueous | |
| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 184,000 | N/A | Aqueous |
| Alexa Fluor 750 | 749 | 775 | 240,000 | N/A | Aqueous | |
| DyLight | DyLight 680 | 682 | 715 | 140,000 | N/A | Aqueous |
| DyLight 800 | 770 | 794 | 270,000 | N/A | Aqueous |
Note: Photophysical properties can vary depending on the solvent, pH, and conjugation status of the dye. The values presented are approximate and for comparative purposes.
Targeting Strategies for Enhanced Specificity
While some NIR dyes can accumulate passively in tumors, targeted imaging strategies significantly enhance signal specificity by directing the dye to a particular biological target. This is crucial for accurately identifying diseased tissue and for monitoring the efficacy of targeted therapies.
Passive Targeting: The EPR Effect
Passive targeting relies on the unique pathophysiology of the tumor microenvironment, specifically the Enhanced Permeability and Retention (EPR) effect.[1] Tumor blood vessels are often leaky or "fenestrated," allowing nanoparticles and large molecules to extravasate into the tumor interstitium. Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of these molecules within the tumor.[1] NIR dyes, particularly when encapsulated in nanoparticles, can leverage the EPR effect for preferential accumulation in tumors.[1][3]
Active Targeting: Ligand-Directed Accumulation
Active targeting involves conjugating the NIR dye to a targeting moiety that has a high affinity for a specific biomarker, such as a receptor or antigen that is overexpressed on the surface of cancer cells.[5] This approach leads to a much higher concentration of the dye at the target site compared to surrounding healthy tissue.
Common targeting ligands include:
-
Antibodies: Monoclonal antibodies (mAbs) that recognize specific tumor-associated antigens are widely used for targeted imaging. An example is the use of trastuzumab, an anti-HER2 antibody, conjugated to an NIR dye to image HER2-positive breast cancer.
-
Peptides: Smaller than antibodies, peptides can also be designed to bind to specific receptors with high affinity and can offer advantages in terms of tissue penetration and pharmacokinetics.
-
Small Molecules: These can be designed to bind to specific enzymes or receptors and are often used for their rapid clearance and high target-to-background ratios.
Experimental Protocols for In Vivo Imaging
The following sections provide generalized protocols for key experiments involving NIR dyes for in vivo imaging in mouse models. These should be adapted based on the specific dye, targeting strategy, and animal model.
General Workflow for an In Vivo Imaging Experiment
Protocol for In Vivo Imaging of a Passively Targeted NIR Dye
Materials:
-
NIR dye solution (e.g., ICG dissolved in sterile water for injection).
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped with appropriate lasers/filters.
-
Sterile syringes and needles (28-32 gauge).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.
-
Baseline Imaging: Acquire a pre-injection fluorescence image to determine the level of background autofluorescence.
-
Dye Administration: Inject the NIR dye solution via the tail vein (intravenous, IV). A typical injection volume for a 25g mouse is 100-200 µL.[6] The concentration of the dye should be optimized, but a starting point for ICG is often around 0.5 mg/kg.[7]
-
Time-Lapse Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and tumor accumulation of the dye. Typical exposure times for the 700-800 nm range are between 10-60 seconds.[2] Use appropriate excitation and emission filters for the specific dye (e.g., for Cy7, excitation at 700-770 nm and emission with a >790 nm long-pass filter).[7]
-
Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.
-
Ex Vivo Validation: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the biodistribution of the dye.
Protocol for Antibody-Dye Conjugation
This protocol describes the labeling of an antibody with an amine-reactive NIR dye (e.g., an NHS-ester functionalized dye).
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS) at 1-3 mg/mL.[6]
-
Amine-reactive NIR dye (NHS-ester).
-
Anhydrous DMSO.
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare the Antibody: If necessary, buffer exchange the antibody into the conjugation buffer.
-
Prepare the Dye: Dissolve the amine-reactive NIR dye in a small amount of anhydrous DMSO to create a stock solution.
-
Conjugation Reaction: Add a calculated molar excess of the dye solution to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically, but a starting point is often a 4:1 to 10:1 molar ratio.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unconjugated dye from the antibody-dye conjugate using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye. The optimal DOL for in vivo imaging is typically between 1.5 and 3.[6]
Application in Drug Development: Visualizing HER2 Signaling
A prominent application of targeted NIR imaging is the visualization of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, which is overactive in certain types of breast cancer. The antibody trastuzumab, which is used therapeutically to block HER2 signaling, can be conjugated to an NIR dye for imaging purposes.
This targeted approach allows for:
-
Non-invasive assessment of HER2 status: Determining which patients are likely to respond to HER2-targeted therapies.
-
Monitoring treatment response: Observing changes in HER2 expression or tumor size over the course of therapy.
-
Image-guided surgery: Helping surgeons to more completely resect HER2-positive tumors.
Conclusion and Future Perspectives
NIR dyes are indispensable tools for in vivo imaging, providing researchers and clinicians with the ability to visualize biological processes deep within living tissues with high sensitivity and resolution. The continued development of new dyes with improved photophysical properties, particularly in the NIR-II window, promises to further enhance the capabilities of this technology. Furthermore, the design of novel and highly specific targeting strategies will be critical for advancing personalized medicine, enabling earlier disease detection, more accurate monitoring of therapeutic efficacy, and improved outcomes for patients.
References
- 1. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NIR-I Dye-Based Probe: A New Window for Bimodal Tumor Theranostics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cyanine5.5 NHS Ester: A Technical Guide for Researchers
An in-depth examination of the properties, applications, and experimental protocols for Cyanine5.5 N-hydroxysuccinimide ester in molecular labeling and imaging.
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Cyanine5.5 NHS ester, a widely used near-infrared (NIR) fluorescent dye for labeling biomolecules. This document outlines its core physicochemical properties, detailed experimental procedures for conjugation, and a visual representation of the labeling workflow.
Core Properties of this compound
This compound is an amine-reactive fluorescent dye favored for its high extinction coefficient and fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This property makes it an ideal candidate for in vivo imaging studies. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, antibodies, and other biomolecules.
It is important to note that the molecular weight and formula of commercially available this compound can vary depending on the counter-ion present. This is typically either a tetrafluoroborate or a chloride ion. Researchers should refer to the manufacturer's specifications for the exact properties of their specific product.
| Property | Value (with Tetrafluoroborate counter-ion) | Value (with Chloride counter-ion) | Source(s) |
| Molecular Weight | 767.66 g/mol | 716.31 g/mol | [1][2][3] |
| Chemical Formula | C₄₄H₄₆BF₄N₃O₄ | C₄₄H₄₆ClN₃O₄ | [1][2][3] |
| Excitation Maximum | ~675 nm | ~675 nm | [4] |
| Emission Maximum | ~694 nm | ~693 nm | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents (DMSO, DMF) | [1] |
| Reactivity | Primary amines (e.g., lysine residues) | Primary amines (e.g., lysine residues) |
Experimental Protocol: Antibody Labeling with this compound
This section provides a generalized protocol for the conjugation of this compound to an antibody. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific antibody.
Materials:
-
This compound
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution. A common starting point for optimization is a 10:1 to 15:1 molar ratio of dye to antibody.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark, with continuous gentle stirring or rotation.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.
-
Collect the fractions containing the labeled antibody, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorption maximum of Cyanine5.5 (around 675 nm).
-
Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a target protein or antibody.
Signaling Pathway Considerations
It is crucial to understand that this compound is a labeling reagent and does not inherently participate in or modulate specific signaling pathways. Its utility lies in its ability to be conjugated to a molecule of interest (e.g., an antibody, ligand, or peptide) that does interact with a signaling pathway. The fluorescence of the Cyanine5.5 moiety then allows for the visualization and tracking of that molecule, providing insights into its localization, trafficking, and binding events within a cellular or in vivo context. The choice of the molecule to be labeled, therefore, dictates the signaling pathway that can be investigated.
References
The Researcher's Guide to Cyanine Dyes in Bioconjugation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the precise labeling and tracking of biomolecules are paramount. Among the plethora of fluorescent probes available, cyanine dyes have emerged as a cornerstone for bioconjugation due to their exceptional photophysical properties, versatile reactivity, and broad spectral range. This technical guide provides an in-depth exploration of the key characteristics of cyanine dyes, offering practical insights for their successful application in bioconjugation.
Core Characteristics of Cyanine Dyes
Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of alternating double and single bonds, flanked by two nitrogen-containing heterocyclic rings. The length of this polymethine chain is a primary determinant of the dye's absorption and emission wavelengths. Key attributes that make them indispensable in bioconjugation include:
-
High Molar Extinction Coefficients: Cyanine dyes exhibit remarkably high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹. This property signifies their efficiency in absorbing light, leading to bright fluorescent signals even at low concentrations of the labeled biomolecule.
-
High Quantum Yields: Many cyanine dyes possess high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light.[1] This contributes significantly to their brightness and sensitivity in various applications.
-
Photostability: While photostability can vary among different cyanine derivatives, many exhibit good resistance to photobleaching, allowing for prolonged imaging and analysis without significant signal loss.[2]
-
pH Insensitivity: The fluorescence of many common cyanine dyes is stable over a wide pH range, a crucial feature for experiments conducted in diverse biological buffers.[]
-
Spectral Diversity: The cyanine dye family offers a broad spectrum of excitation and emission wavelengths, from the visible to the near-infrared (NIR) region.[2][] This allows for multiplexed imaging with multiple fluorophores and enables deep-tissue in vivo imaging where NIR light is essential due to reduced tissue autofluorescence and scattering.
-
Reactive Chemistries: Cyanine dyes are readily available with a variety of reactive functional groups, such as N-hydroxysuccinimide (NHS) esters and maleimides, facilitating covalent conjugation to various biomolecules, including proteins, antibodies, and nucleic acids.
Quantitative Photophysical Properties
For the researcher, selecting the appropriate cyanine dye is contingent on the specific experimental setup, including the available light sources and detectors. The following table summarizes the key photophysical properties of commonly used cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy2 | 489 | 506 | ~70,000 | 0.12[1] |
| Cy3 | 550 | 570 | ~150,000[4][5] | 0.15[1] |
| Cy3.5 | 581 | 594 | ~150,000 | 0.15[1] |
| Cy5 | 650 | 670 | ~250,000[4] | 0.28[1] |
| Cy5.5 | 675 | 694 | ~250,000 | 0.23[1] |
| Cy7 | 750 | 773 | ~250,000 | N/A |
Experimental Protocols for Bioconjugation
The success of bioconjugation hinges on robust and well-defined experimental protocols. Below are detailed methodologies for the two most common conjugation chemistries used with cyanine dyes: NHS ester and maleimide reactions.
Amine-Reactive Conjugation via NHS Esters
This method targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues.
Materials:
-
Protein/antibody to be labeled (in an amine-free buffer like PBS)
-
Cyanine dye NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction. If necessary, perform a buffer exchange.
-
-
Dye Preparation:
-
Immediately before use, dissolve the cyanine dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]
-
-
Conjugation Reaction:
-
Add the dissolved dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[] Gentle mixing during incubation is recommended.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye and the protein using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye] where A_dye is the absorbance at the dye's maximum absorption, A_protein is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.
-
Workflow for Amine-Reactive Antibody Labeling.
Thiol-Reactive Conjugation via Maleimides
This method provides a more site-specific labeling approach by targeting free sulfhydryl (-SH) groups on cysteine residues.
Materials:
-
Protein/antibody to be labeled
-
Cyanine dye maleimide
-
Anhydrous DMF or DMSO
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/antibody in the reaction buffer.
-
If the protein has no free sulfhydryl groups, they can be generated by reducing disulfide bonds. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Dissolve the cyanine dye maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved dye to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Quenching:
-
Stop the reaction by adding a quenching solution containing a free thiol to consume any unreacted maleimide.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography as described for NHS ester conjugation.
-
-
Characterization:
-
Determine the degree of labeling as previously described.
-
Workflow for Thiol-Reactive Protein Labeling.
Applications in Research and Drug Development
The unique properties of cyanine dyes have led to their widespread adoption in numerous applications, including:
-
Fluorescence Microscopy and Imaging: Labeled antibodies and other probes are routinely used to visualize cellular structures and processes.
-
Flow Cytometry: Cyanine dye conjugates are essential for identifying and sorting cell populations based on the expression of specific markers.
-
Western Blotting: Fluorescently labeled secondary antibodies enable the sensitive detection and quantification of proteins.
-
In Vivo Imaging: Near-infrared cyanine dyes are particularly valuable for non-invasive imaging in small animals, allowing for the tracking of cells, drugs, and disease progression.
-
Drug Delivery and Theranostics: Cyanine dyes can be conjugated to therapeutic agents to create theranostic molecules that combine diagnostic imaging with targeted drug delivery.
Conclusion
Cyanine dyes represent a powerful and versatile class of fluorescent probes for bioconjugation. Their exceptional brightness, photostability, and diverse spectral properties, coupled with well-established conjugation chemistries, make them an invaluable tool for researchers, scientists, and drug development professionals. By understanding their core characteristics and employing robust experimental protocols, the full potential of cyanine dyes can be harnessed to advance our understanding of biology and to develop novel diagnostic and therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to Antibody Labeling with Cyanine5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester. This near-infrared (NIR) fluorescent dye is widely utilized in various research and diagnostic applications, including immunoassays, fluorescence microscopy, and in vivo imaging, due to its excellent photostability and minimal autofluorescence from biological tissues.
This guide offers detailed methodologies, data presentation in tabular format for easy comparison, and a visual workflow to ensure a successful conjugation process.
Principle of the Reaction
The Cyanine5.5 NHS ester facilitates the covalent attachment of the Cy5.5 fluorophore to primary amines (-NH₂) present on the antibody, primarily on lysine residues and the N-terminus. The NHS ester group reacts with the nucleophilic amine group under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond, resulting in a fluorescently labeled antibody.
Materials and Reagents
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[1]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Microcentrifuge tubes
-
Pipettes and tips
-
Spectrophotometer
Reagent Preparation
-
Antibody Solution: The antibody should be purified and dissolved in an amine-free buffer such as PBS.[2] Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the antibody for reaction with the NHS ester.[2][3] If such buffers are present, the antibody must be dialyzed against PBS. The presence of stabilizers like bovine serum albumin (BSA) or gelatin should also be avoided as they will be labeled alongside the target antibody.[1][2] A typical antibody concentration for labeling is 1-10 mg/mL.[2][4][5]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1][3][4] The dye is sensitive to moisture and should be stored desiccated and protected from light at < -15°C.[1] Once reconstituted in DMSO, the stock solution can be stored at < -15°C for a short period (less than two weeks).[1]
Experimental Protocol
This protocol is optimized for labeling 1 mg of a typical IgG antibody (Molecular Weight ~150 kDa). Adjustments may be necessary for other proteins.
Antibody Preparation
-
Ensure the antibody is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL for optimal results.[4]
-
If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the antibody into PBS, pH 7.2-7.4.
Adjusting the Reaction pH
-
Add 1 M Sodium Bicarbonate buffer (pH 8.5-9.5) to the antibody solution to achieve a final concentration of approximately 0.1 M.[5] A common practice is to add the bicarbonate buffer at a volume equal to 5-10% of the antibody solution volume.[1][2]
-
Gently mix the solution.
Conjugation Reaction
-
Calculate the required volume of the 10 mg/mL this compound stock solution. The optimal molar ratio of dye to antibody can vary, so it is recommended to test a few ratios to determine the best for your specific antibody and application.[4][6] Common starting ratios are between 5:1 and 20:1 (dye:antibody).[1][2]
-
Slowly add the calculated volume of the Cy5.5 NHS ester solution to the antibody solution while gently vortexing.[5]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous rotation or shaking, protected from light.[1][4]
Purification of the Labeled Antibody
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[2]
-
Equilibrate the column with PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the top of the column.[2]
-
Elute the labeled antibody with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled antibody.
Characterization of the Labeled Antibody
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be determined spectrophotometrically.[6]
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is approximately 675-683 nm (A_max).[2]
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein [7]
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the λ_max of Cy5.5.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For Cy5.5, this is approximately 0.05.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.
-
ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max, which is ~250,000 M⁻¹cm⁻¹.
-
An optimal DOL is typically between 3 and 7.[4] Over-labeling can lead to antibody aggregation and fluorescence quenching, while under-labeling results in a weak signal.[6]
Data Presentation
Table 1: Recommended Molar Ratios for Trial Labeling
| Dye:Antibody Molar Ratio | Expected Outcome | Application Suitability |
| 5:1 | Low to moderate labeling | Applications requiring high antibody activity |
| 10:1 | Moderate labeling, often optimal | General immunoassays, microscopy |
| 15:1 | High labeling | In vivo imaging, applications needing bright signal |
| 20:1 | Very high labeling, risk of quenching | To be used with caution, may impact antibody function |
Table 2: Spectroscopic Properties for DOL Calculation
| Parameter | Value |
| Antibody (IgG) Molar Extinction Coefficient (ε_protein) at 280 nm | ~210,000 M⁻¹cm⁻¹ |
| Cyanine5.5 Molar Extinction Coefficient (ε_dye) at ~678 nm | ~250,000 M⁻¹cm⁻¹ |
| Cyanine5.5 Absorbance Maximum (λ_max) | ~675-683 nm |
| Cyanine5.5 Correction Factor (CF₂₈₀) | ~0.05 |
Storage
Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like BSA (0.1%) and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[1][8]
Visualized Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
References
Application Notes and Protocols for Conjugating Cyanine5.5 NHS Ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for labeling peptides, proteins, and other biomolecules.[1] Its emission in the NIR spectrum provides significant advantages for in vivo imaging, including deeper tissue penetration and reduced background autofluorescence.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy5.5 allows for its covalent conjugation to primary amines, such as the N-terminus of a peptide or the epsilon-amine of lysine residues, forming a stable amide bond.[2] This document provides detailed protocols and application notes for the successful conjugation of Cy5.5 NHS ester to peptides, including reaction conditions, purification, and characterization of the final conjugate.
Key Reaction Parameters and Quantitative Data Summary
Successful conjugation of Cy5.5 NHS ester to peptides is dependent on several critical parameters. The following table summarizes the key quantitative data and recommended ranges for these parameters.
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 8.5[3][4][5] | The reaction is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[3][4][5] |
| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer[3][5] | Amine-free buffers are essential to prevent reaction with the buffer components. Avoid Tris-based buffers.[2][3] |
| Solvent for Cy5.5 NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][5][6] | Cy5.5 NHS ester has low aqueous solubility and should be dissolved in an organic solvent before addition to the aqueous peptide solution.[6] Use high-quality, amine-free DMF.[3][4] |
| Molar Excess of Cy5.5 NHS Ester | 5 - 15 fold | The optimal molar excess depends on the peptide and the desired degree of labeling. For monolabeling, a lower excess is recommended.[4] |
| Peptide Concentration | 1 - 10 mg/mL[4][5] | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[2][7] | |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C[4][8] | |
| Quenching Reagent | 1 M Tris-HCl, Glycine, or Hydroxylamine[2][7][9] | Added to terminate the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Preparation of Reagents
-
Peptide Solution:
-
Accurately weigh the peptide and dissolve it in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to achieve a final concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved. If necessary, gentle vortexing or sonication can be used. Peptides should be handled in a clean environment to avoid contamination.[10]
-
-
Cy5.5 NHS Ester Stock Solution:
Conjugation Reaction
-
Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve the desired molar excess.
-
Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8] The optimal reaction time may need to be determined empirically.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl (to a final concentration of 20-50 mM) or glycine.[7]
-
Incubate for an additional 15-30 minutes at room temperature.
Purification of the Cy5.5-Peptide Conjugate
Purification is crucial to remove unreacted dye, quenching reagents, and other byproducts. The choice of method depends on the size and properties of the peptide.
-
Gel Filtration Chromatography (Desalting): This is a common method for separating the labeled peptide from smaller molecules.[4][8]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with the equilibration buffer. The labeled peptide will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained longer.
-
Collect fractions and monitor the absorbance at 280 nm (for the peptide) and ~675 nm (for Cy5.5) to identify the fractions containing the conjugate.
-
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution method for purifying and analyzing the conjugate.[12][13]
-
Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 675 nm (for Cy5.5).
-
Collect the peak corresponding to the Cy5.5-peptide conjugate.
-
Characterization of the Cy5.5-Peptide Conjugate
-
UV-Visible Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm, A675).
-
The concentration of the peptide and the dye can be calculated using the Beer-Lambert law.
-
The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined from these absorbance values.
-
-
Mass Spectrometry:
-
Use MALDI-TOF or ESI mass spectrometry to confirm the identity and purity of the conjugate.
-
The mass of the conjugate should be equal to the mass of the peptide plus the mass of the incorporated Cy5.5 dye(s).
-
Storage of the Conjugate
Store the lyophilized Cy5.5-peptide conjugate at -20°C or -80°C, protected from light.[10] For solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] The stability of the conjugate in solution will depend on the peptide sequence and the storage buffer.
Visualized Workflows and Pathways
Caption: Experimental workflow for conjugating Cy5.5 NHS ester to peptides.
Caption: Use of a Cy5.5-labeled peptide to visualize receptor binding and cellular uptake.
Applications of Cy5.5-Labeled Peptides
Cy5.5-labeled peptides are powerful tools in various research and development areas:
-
In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging in animal models to study disease progression, biodistribution of therapeutics, and target engagement.[1][14]
-
Targeted Drug Delivery: By conjugating Cy5.5 to a targeting peptide, the delivery and accumulation of the peptide at a specific site, such as a tumor, can be visualized and quantified.[1][14]
-
Diagnostics: Cy5.5-labeled peptide probes can be used in diagnostic assays and imaging to detect specific biomarkers associated with various diseases.[1]
-
Fluorescence Microscopy: Labeled peptides enable the visualization of cellular structures and processes, such as receptor localization and trafficking.[15]
-
Flow Cytometry: Quantify receptor expression or peptide uptake on a per-cell basis.[15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is between 8.0 and 8.5. |
| Hydrolysis of Cy5.5 NHS ester. | Prepare the dye solution immediately before use. Ensure the organic solvent is anhydrous. | |
| Presence of primary amines in the buffer. | Use a non-amine buffer like sodium bicarbonate or phosphate buffer. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of Cy5.5 NHS ester to the peptide. | |
| Precipitation of Peptide or Dye | Poor solubility of the peptide or conjugate. | Adjust the buffer composition or add a small amount of organic co-solvent. |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction time and quenching step. Re-purify the conjugate. |
| Peptide degradation. | Handle and store the peptide appropriately. | |
| No Fluorescence Signal | Photobleaching of the dye. | Protect the dye and conjugate from light at all stages. |
| Incorrect excitation/emission wavelengths. | Ensure the imaging system is set to the correct wavelengths for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[16] |
References
- 1. lifetein.com [lifetein.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. acebiolab.com [acebiolab.com]
- 6. apexbt.com [apexbt.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 16. interchim.fr [interchim.fr]
Application Notes and Protocols for Protein Labeling with Cy5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Cy5.5 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines. The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond. This process is fundamental in various research and diagnostic applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, owing to the desirable spectral properties of the Cy5.5 dye in the near-infrared (NIR) range.[1]
The reaction is highly pH-dependent, with optimal labeling achieved in the pH range of 8.3-8.5.[2][3] At this pH, the primary amines are sufficiently deprotonated and reactive, while the hydrolysis of the NHS ester is minimized. Careful control of the molar ratio of dye to protein is crucial to achieve the desired degree of labeling (DOL), as over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching.[4]
These application notes offer a comprehensive guide, from pre-labeling considerations to the purification and characterization of the final conjugate, ensuring reliable and reproducible results for your research needs.
Materials and Equipment
Reagents:
-
Protein of interest (in an amine-free buffer)
-
Cy5.5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Purification resin (e.g., Sephadex G-25) or dialysis cassettes
-
Phosphate-buffered saline (PBS)
Equipment:
-
Spectrophotometer
-
pH meter
-
Vortex mixer
-
Pipettes
-
Reaction tubes
-
Chromatography columns or dialysis equipment
-
Gel electrophoresis system (optional)
Experimental Protocols
Protein Preparation
It is critical to ensure the protein solution is free from any amine-containing substances that can compete with the labeling reaction.
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or by using a desalting column.
-
Concentration: The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[5] If the protein solution is too dilute, it can be concentrated using an ultrafiltration device.
Reagent Preparation
-
Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] Vortex briefly to ensure it is fully dissolved. Reactive dyes are not stable in solution, so fresh preparation is essential.[5]
Labeling Reaction
The following protocol is a general guideline. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the 0.1 M reaction buffer.
-
Molar Ratio Calculation: Determine the desired molar excess of the dye. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[6] The following formula can be used:
Volume of Dye (µL) = (Molar excess of dye × Protein concentration (mg/mL) × Protein volume (mL) × Dye MW ( g/mol )) / (Protein MW ( g/mol ) × Dye concentration (mg/mL)) × 1000
-
Reaction Incubation: While gently vortexing the protein solution, add the calculated volume of the Cy5.5 NHS ester stock solution in a dropwise manner. Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or overnight at 4°C with continuous stirring.[6]
Purification of the Labeled Protein
After the incubation period, it is necessary to remove any unreacted dye and byproducts.
-
Size Exclusion Chromatography: This is the most common method for separating the labeled protein from free dye. Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS. Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
-
Dialysis: Alternatively, the reaction mixture can be dialyzed against PBS to remove small molecules. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
Data Presentation
Table 1: Spectroscopic Properties of Cy5.5
| Property | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ |
| A₂₈₀ Correction Factor (CF₂₈₀) | 0.05 |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5.[7] |
| Presence of amine-containing buffers. | Perform buffer exchange into an amine-free buffer. | |
| Hydrolyzed NHS ester. | Prepare fresh dye stock solution immediately before use. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction.[4] |
| High concentration of organic solvent. | Ensure the volume of DMF or DMSO is less than 10% of the total reaction volume. | |
| Low Fluorescence Signal | Quenching due to over-labeling. | Decrease the dye-to-protein ratio.[4] |
| Protein denaturation. | Handle the protein gently and avoid harsh conditions. |
Calculation of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).
-
Calculate Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (see Table 1).
-
-
Calculate Dye Concentration: The concentration of the conjugated dye is calculated as:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of Cy5.5 at its A_max (see Table 1).
-
-
Calculate DOL: The Degree of Labeling is the molar ratio of the dye to the protein:
DOL = Dye Concentration (M) / Protein Concentration (M)
For most antibodies, an optimal DOL is typically between 2 and 10.[6]
Visualization of Experimental Workflow
Caption: Workflow for Protein Labeling with Cy5.5 NHS Ester.
References
Application Notes and Protocols: Calculating Molar Ratio for Cy5.5 Dye to Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays, including fluorescence microscopy, flow cytometry, and in vivo imaging.[][2] Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging due to its deep tissue penetration and minimal autofluorescence.[] This document provides a detailed guide for the conjugation of Cy5.5 NHS ester to proteins, with a focus on optimizing the molar ratio of dye to protein to achieve the desired degree of labeling (DOL) while preserving protein function.
The conjugation process relies on the reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and primary amines (e.g., the ε-amino group of lysine residues) on the protein surface, forming a stable amide bond.[2][3][4][5] The efficiency of this reaction and the final DOL are critically influenced by the molar ratio of dye to protein, pH, temperature, and reaction time.[][2]
Principle of the Reaction
The core of the conjugation process is the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[4][5]
To ensure the primary amine is deprotonated and thus nucleophilic, the reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[][5][6] It is crucial to use amine-free buffers, such as phosphate, bicarbonate, or borate buffers, to prevent competition with the protein's primary amines for the NHS ester.[][5][6]
Key Experimental Parameters and Optimization
Achieving an optimal DOL is a balance; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching, protein aggregation, and loss of biological activity.[7][8][9] Therefore, optimizing the molar ratio of dye to protein is a critical step.
Molar Ratio of Dye to Protein
The molar ratio of dye to protein in the reaction mixture directly influences the final DOL. A higher molar excess of dye will generally result in a higher DOL. However, the relationship is not always linear and is protein-dependent. It is recommended to test a range of molar ratios to determine the optimal condition for your specific protein.
Table 1: Recommended Starting Molar Ratios for Optimization
| Molar Ratio (Dye:Protein) | Expected Outcome |
| 5:1 | Low to moderate labeling |
| 10:1 | Moderate labeling (a common starting point)[10][11] |
| 15:1 | Moderate to high labeling[12] |
| 20:1 | High labeling |
Reaction Buffer
The choice of buffer and its pH are critical for a successful conjugation reaction.
Table 2: Recommended Reaction Buffers
| Buffer | Concentration | Recommended pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer for NHS ester reactions.[13] |
| Sodium Borate | 50 mM | 8.5 | Another suitable buffer option.[12] |
| Phosphate Buffered Saline (PBS) | - | 8.0 - 8.5 | If using PBS, the pH needs to be adjusted to the alkaline range.[10] |
Caution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][6]
Experimental Protocols
This section provides a step-by-step guide for conjugating Cy5.5 NHS ester to a protein and determining the final DOL.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]
-
Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5)[10]
-
Purification column (e.g., Sephadex G-25)[11]
-
Spectrophotometer
Experimental Workflow
Caption: Workflow for Cy5.5 protein conjugation.
Detailed Protocol
-
Prepare the Protein Solution:
-
Prepare the Cy5.5 NHS Ester Stock Solution:
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[11]
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280), the absorbance maximum for the protein, and at ~675 nm (Amax), the absorbance maximum for Cy5.5.
-
-
Calculations:
-
Concentration of the Protein (M): Protein Conc. = [A280 - (Amax × CF)] / ε_protein Where:
-
A280 = Absorbance at 280 nm
-
Amax = Absorbance at ~675 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Concentration of the Dye (M): Dye Conc. = Amax / ε_dye Where:
-
Amax = Absorbance at ~675 nm
-
ε_dye = Molar extinction coefficient of Cy5.5 at ~675 nm (approximately 250,000 M⁻¹cm⁻¹).[14]
-
-
Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.
-
Table 3: Spectroscopic Properties of Cy5.5
| Parameter | Value |
| Maximum Excitation | ~675 nm |
| Maximum Emission | ~694 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at 675 nm[14] |
| Correction Factor (CF) at 280 nm | ~0.05 |
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| Low DOL | - Insufficient molar ratio of dye. - Reaction pH is too low. - Presence of amine-containing buffers. - Hydrolyzed NHS ester. | - Increase the molar ratio of dye to protein. - Ensure the reaction pH is between 8.0 and 9.0. - Use an amine-free buffer. - Prepare the dye stock solution immediately before use. |
| High DOL / Protein Precipitation | - Excessive molar ratio of dye. - Over-labeling leading to aggregation. | - Decrease the molar ratio of dye to protein. - Optimize the reaction time; shorter incubation may be sufficient. |
| Poor Protein Recovery | - Protein precipitation during conjugation. - Non-specific binding to the purification column. | - Perform the reaction at a lower protein concentration. - Ensure the purification column is properly equilibrated and suitable for the protein size. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Chemical reaction of Cy5.5 NHS ester with a protein.
Conclusion
The successful conjugation of Cy5.5 to a protein is a multi-faceted process where the molar ratio of dye to protein is a key determinant of the outcome. By systematically testing a range of molar ratios and carefully controlling the reaction conditions, researchers can achieve an optimal degree of labeling that yields a bright, functional conjugate suitable for a wide array of downstream applications. This protocol provides a robust framework for this process, empowering researchers to confidently label their proteins of interest for advanced fluorescence-based studies.
References
- 2. m.youtube.com [m.youtube.com]
- 3. bioclone.net [bioclone.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
Application Notes and Protocols for Optimal Cy5.5 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Cy5.5 N-hydroxysuccinimide (NHS) ester in labeling reactions. The following sections outline the critical parameters for achieving high-efficiency conjugation of Cy5.5 to primary amines on proteins, antibodies, peptides, and other biomolecules.
Introduction to Cy5.5 NHS Ester Labeling
Cy5.5 NHS ester is a reactive fluorescent dye widely used for covalently attaching a near-infrared fluorophore to biomolecules. The NHS ester moiety reacts with primary amine groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] This process is highly dependent on the reaction conditions, particularly the buffer composition and pH.[2][3][4]
Optimal Buffer Conditions
Achieving high labeling efficiency requires careful selection of the reaction buffer. The key parameters to consider are pH, buffer composition, and the use of co-solvents.
pH
The pH of the reaction buffer is the most critical factor for successful labeling.[2][4] The reaction between the NHS ester and a primary amine is strongly pH-dependent.[2][3][4]
-
Optimal pH Range: The optimal pH for the reaction is between 8.3 and 8.5 .[2][3][4][5][6][7] Some protocols suggest a slightly broader range of 8.2 to 8.5.[5]
-
Low pH: At pH values below ~7.5, the primary amino groups are protonated (-NH3+), rendering them unreactive towards the NHS ester, which leads to no modification.[2][3][4]
-
High pH: At pH values above 9.0, the hydrolysis of the NHS ester becomes rapid, reducing the amount of dye available to react with the biomolecule and thus decreasing the labeling efficiency.[2][3][4]
Buffer Composition
The choice of buffering agent is crucial to avoid unwanted side reactions.
-
Recommended Buffers:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is the most commonly recommended buffer for NHS ester labeling reactions.[2][7][8]
-
Phosphate Buffer (0.1 M, pH 8.3-8.5): This is another suitable alternative to sodium bicarbonate buffer.[2][4][7]
-
Borate Buffer (50 mM, pH 8.5): This buffer can also be used for the labeling reaction.
-
-
Buffers to Avoid:
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , must be avoided.[5] These buffers will compete with the target biomolecule for reaction with the Cy5.5 NHS ester, leading to significantly lower labeling efficiency.[5] While some sources mention that Tris can sometimes be used due to its hindered amine group, it is generally not recommended.[2][3][4]
-
Ammonium Salts: Solutions containing ammonium salts, like ammonium sulfate, should be removed before labeling as they also contain reactive amines.[9]
-
Co-solvents
Cy5.5 NHS ester has poor solubility in aqueous solutions.[6][10] Therefore, a water-miscible organic solvent is required to dissolve the dye before adding it to the reaction mixture.
-
Recommended Co-solvents:
The final concentration of the organic solvent in the reaction mixture should be kept low, typically less than 10% of the total reaction volume, to avoid denaturation of the protein or biomolecule.[11]
Summary of Optimal Reaction Conditions
The following table summarizes the key quantitative parameters for successful Cy5.5 NHS ester labeling.
| Parameter | Recommended Condition | Notes | Source(s) |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability. | [2][3][4][5][6][7] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines. | [2][4][7] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. | [2][3][5] |
| Dye:Biomolecule Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each specific biomolecule. A 10:1 ratio is a good starting point. | [11] |
| Reaction Temperature | Room Temperature (20-25°C) or on ice (4°C) | Room temperature reactions are faster (1-4 hours). Reactions on ice can proceed overnight. | [2][4][7] |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight on ice | Longer incubation times may be needed at lower pH. | [2][4][7][12] |
| Dye Solvent | Anhydrous DMSO or amine-free DMF | The dye should be dissolved immediately before use. | [2][3][6] |
Experimental Protocols
Preparation of Reagents
-
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3):
-
Dissolve 8.4 mg of sodium bicarbonate in 1 mL of deionized water.
-
Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl as needed.
-
Prepare this buffer fresh.
-
-
Biomolecule Solution:
-
Cy5.5 NHS Ester Stock Solution (10 mg/mL):
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or amine-free DMF to achieve a 10 mg/mL concentration.[11]
-
Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared immediately before use.[10][13]
-
Labeling Reaction
-
Add the calculated volume of the Cy5.5 NHS ester stock solution to the biomolecule solution. A common starting molar excess of dye to biomolecule is 10:1.[11]
-
Mix the reaction gently but thoroughly by vortexing or pipetting.[2][4][7]
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight, protected from light.[2][4][7]
Purification of the Labeled Conjugate
After the incubation period, it is essential to remove the unreacted dye and byproducts.
-
Gel Filtration/Desalting Column: This is the most common method for purifying labeled proteins and other macromolecules.[2][4][7] Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) and equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Dialysis: An alternative for removing small molecules from larger biomolecules.
-
Chromatography: Techniques such as HPLC can be used for purification, especially for smaller molecules.[2][4]
Visualizations
Cy5.5 NHS Ester Labeling Workflow
Caption: Workflow for Cy5.5 NHS ester labeling of biomolecules.
Chemical Reaction of Cy5.5 NHS Ester with a Primary Amine
Caption: Reaction of Cy5.5 NHS ester with a primary amine.
References
- 1. youtube.com [youtube.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. acebiolab.com [acebiolab.com]
- 7. acebiolab.com [acebiolab.com]
- 8. Amine-Reactive Dyes - Biotium [biotium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. apexbt.com [apexbt.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note and Protocol: Purifying Cy5.5 Labeled Proteins Using Gel Filtration Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with fluorescent dyes such as Cyanine5.5 (Cy5.5) is a cornerstone technique in biomedical research and drug development. Cy5.5, a near-infrared (NIR) fluorescent dye, offers deep tissue penetration and minimal background autofluorescence, making it ideal for a range of applications including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] A critical step following the labeling reaction is the removal of unconjugated dye, which can otherwise lead to high background signals and inaccurate quantification. Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a widely used method for this purification step.[2] It separates molecules based on their size, effectively separating large labeled proteins from smaller, unbound dye molecules.[3]
This application note provides a detailed protocol for the purification of Cy5.5 labeled proteins using gel filtration chromatography. As a specific example, we will consider the purification of Cy5.5 labeled Epidermal Growth Factor (Cy5.5-EGF), a probe used in cancer research to visualize tumors overexpressing the Epidermal Growth factor Receptor (EGFR).
Principle of Gel Filtration Chromatography
Gel filtration chromatography separates molecules based on their hydrodynamic radius. The chromatography column is packed with a porous resin. Larger molecules, such as the Cy5.5-protein conjugate, cannot enter the pores of the resin and therefore travel through the column in the void volume, eluting first. Smaller molecules, like the free Cy5.5 dye, can enter the pores, leading to a longer path through the column and a later elution. This technique is gentle, preserving the biological activity of the protein, and can be performed under various buffer conditions.[3]
Experimental Protocols
This section details the protocols for labeling a protein with Cy5.5 NHS ester and subsequently purifying the conjugate using gel filtration chromatography.
Materials and Equipment
-
Protein of interest (e.g., Epidermal Growth Factor) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Gel filtration column (e.g., Sephadex® G-25)
-
Chromatography system (e.g., ÄKTA pure or similar)
-
UV-Vis Spectrophotometer
-
Centrifugal filters (for buffer exchange and concentration)
-
Standard laboratory glassware and consumables
Protocol 1: Cy5.5 Labeling of Proteins
This protocol is optimized for labeling approximately 1 mg of protein. The ratios may need to be adjusted depending on the protein concentration and desired degree of labeling.[4]
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the labeling reaction.[5]
-
If necessary, perform a buffer exchange using a centrifugal filter or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL. Labeling efficiency is highly dependent on protein concentration.[4]
-
-
Reaction Buffer Adjustment:
-
Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM. This will raise the pH to the optimal range of 8.2-8.5 for the NHS ester reaction.[4]
-
-
Cy5.5 NHS Ester Preparation:
-
Shortly before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
-
Labeling Reaction:
Protocol 2: Purification of Cy5.5 Labeled Protein by Gel Filtration Chromatography
-
Column Preparation:
-
Equilibrate the gel filtration column (e.g., Sephadex G-25) with at least two column volumes of degassed PBS (pH 7.4) containing 150 mM NaCl. The salt is included to minimize non-specific ionic interactions between the protein and the chromatography matrix.[3]
-
-
Sample Loading:
-
After the labeling reaction, centrifuge the sample at 10,000 x g for 5 minutes to pellet any aggregates.
-
Carefully load the supernatant onto the equilibrated gel filtration column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.[3]
-
-
Elution:
-
Elute the column with PBS (pH 7.4) containing 150 mM NaCl at a flow rate appropriate for the chosen column.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and 675 nm (for Cy5.5).
-
-
Fraction Collection:
-
Collect fractions as the peaks elute. The first peak, absorbing at both 280 nm and 675 nm, corresponds to the Cy5.5-protein conjugate. The second, later-eluting peak, which absorbs strongly at 675 nm but weakly at 280 nm, is the free Cy5.5 dye.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified Cy5.5-protein conjugate.
-
If necessary, concentrate the purified conjugate using a centrifugal filter.
-
Data Analysis and Presentation
Quantification of Labeled Protein and Degree of Labeling
The concentration of the labeled protein and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 675 nm (A675), the absorbance maximum for Cy5.5.
-
-
Calculations:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of Cy5.5 at 280 nm:
Protein Concentration (M) = [A280 - (A675 x CF)] / εprotein
Where:
-
CF is the correction factor for Cy5.5 at 280 nm (typically ~0.05).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
The degree of labeling (DOL) is calculated as:
DOL = A675 / (εCy5.5 x Protein Concentration (M))
Where:
-
εCy5.5 is the molar extinction coefficient of Cy5.5 at 675 nm (typically ~250,000 M-1cm-1).
-
-
Representative Purification Data
The following table presents representative data for the purification of Cy5.5-EGF.
| Purification Step | Volume (mL) | Total Protein (mg) | Protein Conc. (mg/mL) | Total Dye (nmol) | Dye Conc. (µM) | Degree of Labeling (DOL) | Protein Recovery (%) |
| Crude Protein (EGF) | 0.5 | 5.0 | 10.0 | 0 | 0 | 0 | 100 |
| After Labeling Reaction | 0.55 | 4.8 | 8.7 | 45 | 81.8 | 3.1 | 96 |
| Pooled Gel Filtration Fractions | 2.5 | 4.1 | 1.64 | 32 | 12.8 | 2.5 | 82 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification of a Cy5.5 labeled protein.
References
- 1. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 4. jenabioscience.com [jenabioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abpbio.com [abpbio.com]
Application Notes and Protocols for Using Cy5.5 Labeled Antibodies in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively utilizing Cy5.5 labeled antibodies for multicolor flow cytometry. This document outlines the properties of Cy5.5 and its tandem derivatives, offers detailed experimental protocols for cell surface and intracellular staining, and provides guidance on multicolor panel design and data interpretation.
Introduction to Cy5.5 and its Tandem Dyes
Cy5.5 is a far-red fluorescent dye that is valuable for flow cytometry, particularly in multicolor experiments. Its emission in the far-red spectrum helps to minimize spectral overlap with commonly used fluorochromes and reduces the impact of cellular autofluorescence, leading to improved signal-to-noise ratios.[1] Cy5.5 itself is excited by a red laser (typically 633 nm or 640 nm).
In many flow cytometry applications, Cy5.5 is used as an acceptor molecule in tandem dyes. Tandem dyes consist of a donor fluorophore covalently bound to an acceptor fluorophore. Through the process of Förster Resonance Energy Transfer (FRET), the donor molecule, upon excitation, transfers its energy to the acceptor, which then emits light at its characteristic longer wavelength.[2] This allows for the excitation of far-red fluorochromes using laser lines that would not typically excite them directly, expanding the multiplexing capabilities of a flow cytometer.
Common Cy5.5 tandem dyes include:
-
PE-Cy5.5 (Phycoerythrin-Cy5.5): Excited by a blue (488 nm) or yellow-green (561 nm) laser.
-
PerCP-Cy5.5 (Peridinin-Chlorophyll-Protein Complex-Cy5.5): Excited by a blue laser (488 nm).[3]
-
APC-Cy5.5 (Allophycocyanin-Cy5.5): Excited by a red laser (633 or 640 nm).
Advantages and Disadvantages of Cy5.5 Labeled Antibodies
Advantages:
-
Reduced Autofluorescence: The far-red emission of Cy5.5 minimizes interference from cellular autofluorescence, which is typically more prominent in the blue and green regions of the spectrum.[1]
-
Minimal Spectral Overlap: When used in multicolor panels, Cy5.5 and its tandem derivatives generally have less spectral overlap with fluorochromes excited by violet and blue lasers.[3]
-
Bright Signal (Tandem Dyes): Phycobiliprotein-based tandem dyes like PE-Cy5.5 and APC-Cy5.5 are known for their brightness, making them suitable for detecting antigens with low expression levels.[4]
Disadvantages:
-
Photobleaching (Tandem Dyes): Tandem dyes are susceptible to photobleaching, where the fluorophores lose their ability to fluoresce after prolonged exposure to light. It is crucial to protect tandem dye-conjugated antibodies from light.
-
Tandem Dye Degradation: The linkage between the donor and acceptor molecules in tandem dyes can break down, a process known as uncoupling. This leads to fluorescence emission from the donor molecule, resulting in false positive signals in the donor's detection channel and requiring compensation.[2]
-
Sensitivity to Fixation and Permeabilization: Fixation and permeabilization steps, particularly those involving alcohols, can negatively impact the brightness of tandem dyes.[5]
Data Presentation: Comparison of Cy5.5 with Alternative Fluorochromes
When designing a multicolor flow cytometry panel, it is essential to consider the properties of various fluorochromes. The following table provides a quantitative comparison of Cy5.5 and its common alternatives.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Notes |
| Cy5.5 | 678 | 695 | Bright | Good for far-red detection. |
| PE-Cy5.5 | 496, 565 | 670 | Very Bright | Tandem dye, susceptible to degradation.[6] |
| PerCP-Cy5.5 | 482 | 695 | Bright | Tandem dye, known for photostability in fixatives.[1][3] |
| APC-Cy5.5 | 650 | 695 | Very Bright | Tandem dye, bright with far-red emission. |
| Alexa Fluor 647 | 650 | 668 | Very Bright | Photostable alternative to Cy5, less prone to aggregation.[7][8] |
| Alexa Fluor 680 | 679 | 702 | Bright | Spectrally similar to Cy5.5, known for photostability.[7] |
| iFluor 647 | 651 | 670 | Very Bright | Photostable with strong fluorescence. |
| DyLight 649 | 653 | 672 | Very Bright | Good alternative to Cy5. |
Experimental Protocols
Protocol 1: Cell Surface Staining
This protocol outlines the steps for staining cell surface antigens using Cy5.5 labeled antibodies.
Materials:
-
Cells in single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., purified anti-CD16/32 for mouse cells or commercial Fc block for human cells)
-
Cy5.5 conjugated primary antibody
-
Isotype control antibody (conjugated with Cy5.5)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc receptor blocking solution according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the Cy5.5 conjugated primary antibody or the corresponding isotype control to the appropriate tubes.
-
Vortex gently to mix.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy5.5 detection. Keep samples on ice and protected from light until acquisition.
-
Protocol 2: Intracellular Staining
This protocol is for the detection of intracellular antigens. It includes fixation and permeabilization steps.
Materials:
-
Cells in single-cell suspension
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)
-
Cy5.5 conjugated primary antibody for the intracellular target
-
Isotype control antibody (conjugated with Cy5.5)
-
Flow cytometry tubes
Procedure:
-
Cell Surface Staining (Optional):
-
If staining for both surface and intracellular markers, perform the cell surface staining protocol first (Protocol 1, steps 1-4).
-
-
Fixation:
-
After the final wash of the surface staining, or starting with a washed cell pellet, add 100 µL of Fixation Buffer to the cells.
-
Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.
-
Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.
-
Add the predetermined optimal concentration of the Cy5.5 conjugated intracellular antibody or the corresponding isotype control.
-
Vortex gently and incubate for 30-45 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Permeabilization Buffer to each tube.
-
Centrifuge at 400-600 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Mandatory Visualizations
Experimental Workflows
Caption: Flowchart of experimental workflows for cell surface and intracellular staining.
Signaling Pathway Analysis by Flow Cytometry
Flow cytometry is a powerful tool for analyzing intracellular signaling pathways, particularly phosphorylation events.[9][10] This can be achieved by using antibodies that specifically recognize the phosphorylated forms of signaling proteins.
Caption: Diagram of a generic MAP Kinase signaling pathway with points for flow cytometric analysis.
Conclusion
Cy5.5 and its tandem derivatives are valuable tools for multicolor flow cytometry, enabling the detection of antigens in the far-red spectrum with high sensitivity. Careful consideration of their properties, including potential issues with tandem dye stability, is crucial for successful experimental design. The provided protocols and guidelines will assist researchers in optimizing their staining procedures and obtaining reliable and reproducible data. When designing complex multicolor panels, it is recommended to use online panel building tools and to perform thorough optimization of antibody concentrations and compensation settings.
References
- 1. PerCP-Cyanine5.5 dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. colibri-cytometry.com [colibri-cytometry.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Protocol: Cell Surface Antibody Staining for Flow Cytometry - Biotium [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Cyanine5.5 NHS Ester for Small Animal NIR Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cyanine5.5 (Cy5.5) NHS ester in small animal near-infrared (NIR) imaging. This powerful tool enables sensitive and specific in vivo visualization of biological processes, offering significant advantages for preclinical research and drug development.
Introduction to Cyanine5.5 NHS Ester
This compound is a fluorescent dye belonging to the cyanine family, which is widely utilized for labeling biomolecules in various biological applications.[1] Its emission spectrum in the near-infrared (NIR) region (650-900 nm) makes it particularly well-suited for in vivo imaging in small animals.[1][2] Light in this spectral window can penetrate deeper into biological tissues with reduced scattering and absorption compared to visible light, leading to a higher signal-to-noise ratio and decreased autofluorescence from endogenous molecules.[2][3][4]
The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines, such as those found on proteins, antibodies, and other biomolecules.[5][6] This enables the creation of targeted fluorescent probes for a wide range of in vivo imaging applications, including cancer research, immunology, and drug delivery studies.[4][7]
Key Properties and Characteristics
A summary of the key quantitative data for this compound is presented in the table below. These values are typical and may vary slightly between different suppliers.
| Property | Value | References |
| Excitation Maximum (λex) | ~673 - 675 nm | [8][9] |
| Emission Maximum (λem) | ~693 - 707 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹ | [8] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [8] |
| Molecular Weight | ~716 - 767 g/mol | [8][10] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | [8][9][10] |
| Storage | Store at -20°C, desiccated and protected from light | [8][10][11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)
This protocol outlines the general steps for labeling a protein with Cy5.5 NHS ester. The optimal dye-to-protein ratio should be determined empirically for each specific application to achieve the desired degree of labeling (DOL). A typical DOL for in vivo imaging antibodies is between 1.5 and 3.[12]
Materials:
-
This compound
-
Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.5-9.0[13][14]
-
Purification column (e.g., Sephadex G-25)[15]
-
Microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the labeling reaction.[6]
-
The recommended protein concentration is typically >2 mg/mL.[14]
-
Adjust the pH of the protein solution to 8.5-9.0 using the reaction buffer. This is crucial for efficient conjugation to deprotonated amine groups.[13][14]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[13] Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.
-
-
Conjugation Reaction:
-
Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is often recommended, but this should be optimized.[14][15]
-
Gently mix the reaction solution by pipetting or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6][13]
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[15]
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
-
Protocol 2: Small Animal Near-Infrared (NIR) Imaging
This protocol provides a general workflow for in vivo imaging of small animals using a Cy5.5-labeled probe.
Materials:
-
Cy5.5-labeled probe
-
Small animal model (e.g., mouse)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Place the animal on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.
-
Acquire a baseline pre-injection image to assess autofluorescence levels.
-
-
Probe Administration:
-
Dilute the Cy5.5-labeled probe in sterile saline or PBS to the desired concentration. The optimal dose will depend on the specific probe and target and should be determined empirically.
-
Inject the probe into the animal via an appropriate route (e.g., tail vein injection for systemic delivery).
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to monitor the biodistribution and target accumulation of the probe.[9]
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~670 nm, emission ~700 nm long pass).
-
Acquire both white light and fluorescence images to allow for anatomical co-registration.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and contralateral healthy tissue.
-
Analyze the biodistribution of the probe by measuring the fluorescence signal in various organs after necropsy (ex vivo imaging).
-
Visualizations
Caption: Covalent labeling of a protein with this compound.
Caption: Workflow for small animal NIR imaging with a Cy5.5 probe.
References
- 1. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 2. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iLab Organizer :: Small Animal Imaging Core [coh.ilabsolutions.com]
- 4. Cy5.5-c(Lys-Ala-His-Trp-Gly-Phe-Thr-Leu-Asp)NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibiantech.com [ibiantech.com]
- 9. apexbt.com [apexbt.com]
- 10. glpbio.com [glpbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Small Animal In Vivo Imaging (SAIVI™), Near-IR Dyes and Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Cy5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with the near-infrared fluorescent dye, Cyanine5.5 (Cy5.5). Cy5.5 is a popular choice for labeling oligonucleotides due to its high extinction coefficient, good quantum yield, and emission in the near-infrared spectrum, which minimizes background fluorescence from biological samples. This protocol is designed for researchers in various fields, including molecular biology, cell biology, and drug development, who utilize fluorescently labeled oligonucleotides for applications such as fluorescence in situ hybridization (FISH), real-time PCR, cellular imaging, and in vivo tracking of therapeutic oligonucleotides.
The labeling reaction is based on the formation of a stable amide bond between a primary aliphatic amine group on the oligonucleotide and the N-hydroxysuccinimide (NHS) ester of Cy5.5. The protocol covers the labeling reaction, purification of the conjugate, and quantification of the final product.
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-Modified Oligonucleotide | Lyophilized, with a 5' or 3' primary amine modification |
| Cy5.5 NHS Ester | Lyophilized, stored desiccated and protected from light at -20°C |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High purity, amine-free |
| Nuclease-free Water | |
| Desalting Columns (e.g., Glen Gel-Pak™, Sephadex® G-25) | For removal of excess dye |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system | For high-purity purification (optional but recommended) |
| UV-Vis Spectrophotometer | For quantification |
| Microcentrifuge | |
| Pipettes and nuclease-free tips |
Experimental Protocols
Reagent Preparation
-
Amine-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 mg of sodium bicarbonate in 1 mL of nuclease-free water. Adjust the pH to 9.0 using 1 M NaOH.
-
Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
Labeling Reaction
The following protocol is optimized for a 0.2 µmole synthesis scale of an amine-modified oligonucleotide.
-
In a microcentrifuge tube, combine the following:
-
70 µL of 1 mM amine-modified oligonucleotide solution (0.07 µmoles)
-
10 µL of 1 M Conjugation Buffer
-
-
Add 20 µL of the freshly prepared 10 mg/mL Cy5.5 NHS ester solution. This represents a significant molar excess of the dye to drive the reaction to completion.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for a minimum of 2 hours at room temperature, protected from light. For convenience, the reaction can proceed overnight.
Purification of the Cy5.5-Labeled Oligonucleotide
Purification is critical to remove unreacted Cy5.5 dye, which can interfere with downstream applications.
This method removes the bulk of the unconjugated dye.
-
Equilibrate a desalting column according to the manufacturer's instructions with nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0).
-
Load the entire reaction mixture onto the column.
-
Elute the labeled oligonucleotide with nuclease-free water or buffer. The colored fraction containing the labeled oligonucleotide will elute first.
-
Collect the colored eluate.
This method can also be used to remove excess dye.
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer.
For applications requiring highly pure labeled oligonucleotides, RP-HPLC is recommended.
-
Use a C18 reverse-phase column.
-
A common mobile phase system is:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Buffer B: Acetonitrile
-
-
Elute with a gradient of increasing Buffer B. The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Collect the peak corresponding to the Cy5.5-labeled oligonucleotide and lyophilize.
Quantification of the Labeled Oligonucleotide
The concentration and labeling efficiency can be determined by measuring the absorbance of the purified product at 260 nm (for the oligonucleotide) and 675 nm (for Cy5.5).
-
Measure the absorbance of the purified Cy5.5-labeled oligonucleotide solution at 260 nm (A260) and 675 nm (A675).
-
Calculate the concentration of the Cy5.5 dye using the Beer-Lambert law: [Cy5.5] (M) = A675 / εCy5.5 where εCy5.5 = 209,000 M-1cm-1 at 675 nm.[1]
-
Calculate the concentration of the oligonucleotide. A correction factor is needed to account for the absorbance of the dye at 260 nm. [Oligo] (M) = (A260 - (A675 × CF260)) / εoligo where CF260 for Cy5.5 is approximately 0.05, and εoligo is the extinction coefficient of the unlabeled oligonucleotide.
-
The dye-to-oligo ratio (labeling efficiency) can be calculated as: Ratio = [Cy5.5] / [Oligo]
Data Presentation
| Parameter | Value/Range | Reference |
| Reaction Conditions | ||
| pH | 8.5 - 9.0 | [2][3] |
| Molar Excess of Dye | 5-20 fold | [4] |
| Reaction Time | 2 - 16 hours | [2][5] |
| Temperature | Room Temperature | [5] |
| Cy5.5 Spectroscopic Properties | ||
| Excitation Maximum (λmax) | 675 nm | [1] |
| Emission Maximum (λmax) | 694 nm | |
| Extinction Coefficient (ε) at 675 nm | 209,000 M-1cm-1 | [1] |
| Storage of Labeled Oligonucleotides | ||
| Short-term (days to weeks) | +4°C in a dark container | [6] |
| Long-term (months to years) | -20°C in a nuclease-free, buffered solution (e.g., 10 mM Tris-HCl, pH 7.0) | [6][7] |
Mandatory Visualizations
Caption: Experimental workflow for labeling amine-modified oligonucleotides with Cy5.5.
Caption: Cellular pathway of a Cy5.5-labeled antisense oligonucleotide (ASO) targeting MALAT1 lncRNA.
Application Example: Targeting MALAT1 in Cancer Cells
Cy5.5-labeled oligonucleotides are valuable tools for studying the localization and dynamics of nucleic acids within living cells. For instance, an antisense oligonucleotide (ASO) designed to target the long non-coding RNA (lncRNA) MALAT1 can be labeled with Cy5.5. MALAT1 is overexpressed in many cancers and is associated with metastasis and poor prognosis.
The Cy5.5-labeled ASO can be introduced into cancer cells, where it is taken up and translocates to the nucleus. In the nucleus, the ASO hybridizes with the MALAT1 lncRNA. The Cy5.5 label allows for the visualization of this process through fluorescence microscopy, enabling researchers to study the cellular uptake, subcellular localization, and retention of the ASO. Furthermore, the binding of the ASO to MALAT1 can modulate its function, and the effects on downstream cellular processes can be investigated. This approach is instrumental in the development of ASO-based therapeutics.
References
- 1. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 5. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence imaging of MALAT1 expression using a Cy5.5-labeled antisense oligonucleotide in lung cancer and epidermal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Cy5.5 Conjugated Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for in vivo imaging.[1] Its emission in the NIR spectrum (excitation ~675 nm, emission ~694 nm) allows for deep tissue penetration with minimal background autofluorescence, making it an ideal candidate for non-invasive monitoring of biological processes in living organisms.[1][2] This document provides detailed application notes and protocols for the use of Cy5.5 conjugated probes in various in vivo imaging applications.
Key Advantages of Cy5.5 for In Vivo Imaging
-
Deep Tissue Penetration: The NIR emission of Cy5.5 allows for imaging at greater tissue depths compared to dyes that emit in the visible spectrum.[1]
-
High Sensitivity: The low background fluorescence in the NIR window enhances the signal-to-noise ratio, enabling sensitive detection of targeted molecules.[1]
-
Versatility: Cy5.5 can be conjugated to a wide range of targeting moieties, including peptides, antibodies, and nanoparticles, for diverse research applications.[1][]
-
Quantitative Potential: Under controlled conditions, the fluorescence intensity of Cy5.5 can be used for quantitative analysis of probe accumulation and target expression, although photobleaching should be considered in longitudinal studies.[1]
Applications of Cy5.5 Conjugated Probes
Cy5.5 conjugated probes are extensively used for:
-
Oncology Research: Visualizing tumor growth, metastasis, and response to therapy.[4][5][6][7]
-
Targeted Drug Delivery: Tracking the biodistribution and accumulation of therapeutic agents in target tissues.[1]
-
Inflammation and Immunology: Monitoring inflammatory processes and immune cell trafficking.
-
Disease Diagnosis: Detecting biomarkers associated with various diseases, such as endometriosis.[1]
Application Note 1: Tumor Imaging with Targeted Cy5.5 Probes
This section focuses on the use of Cy5.5 probes conjugated to targeting ligands for the specific visualization of tumors. A prominent example is the imaging of tumors expressing Programmed Death-Ligand 1 (PD-L1) using a Cy5.5 conjugated peptide, A11.[4]
Signaling Pathway and Targeting Rationale
Experimental Workflow
Quantitative Data Summary
| Probe | Target | Tumor Model | Key Quantitative Finding | Reference |
| Cy5.5-A11 | PD-L1 | MDA-MB-231, H460, A375 xenografts | Significant probe accumulation in tumors from 0.5 to 24 hours post-injection. | [4] |
| Cy5.5-GX1 | Gastric Tumor Vasculature | BGC-823 xenografts | Binding Potential (Bp) = 0.618 ± 0.2923 (SRTM model) | [6][7] |
| Rituximab-Cy5.5 | CD20 | Lymphoid tumor xenograft | Slow tumor uptake with long-lasting persistence of the probe within the tumor. | [8] |
Protocol: In Vivo Imaging of PD-L1 Positive Tumors with Cy5.5-A11
This protocol is based on the methodology for imaging tumors using a PD-L1 targeted peptide probe.[4]
Materials:
-
Cy5.5-A11 probe
-
Tumor-bearing mice (e.g., MDA-MB-231, H460, or A375 xenografts)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane or pentobarbital sodium)[9]
-
In vivo imaging system with NIR fluorescence capabilities
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an appropriate method (e.g., intraperitoneal injection of 2% sodium pentobarbital at 300 μL for a 20g mouse).[9]
-
Place the anesthetized animal in the imaging chamber.
-
-
Probe Administration:
-
Prepare a solution of Cy5.5-A11 in sterile PBS.
-
Administer the probe via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the average fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point.
-
-
Specificity Control (Optional but Recommended):
-
In a separate cohort of mice, co-inject an excess of unlabeled A11 peptide with the Cy5.5-A11 probe. A significant reduction in tumor fluorescence signal would indicate target specificity.[4]
-
-
Ex Vivo Analysis:
Application Note 2: Pharmacokinetic Studies of Cy5.5 Probes
Dynamic fluorescence imaging with Cy5.5 probes can provide valuable quantitative information about their pharmacokinetic properties in vivo.[5][6][7][10] This is crucial for optimizing probe design and dosage for both diagnostic and therapeutic applications.
Logical Relationship of Pharmacokinetic Analysis
Quantitative Data Summary for Pharmacokinetic Parameters
| Probe | Tumor Model | Kinetic Model | Parameter | Value | Reference |
| Cy5.5-GX1 | BGC-823 | GARTM | Bp | 0.582 ± 0.2655 | [6][7] |
| Cy5.5-GX1 | BGC-823 | SRTM | Bp | 0.618 ± 0.2923 | [6][7] |
Bp = Binding Potential; GARTM = Logan Graphical Analysis with Reference Tissue Model; SRTM = Simplified Reference Tissue Model.
Protocol: Dynamic In Vivo Imaging for Pharmacokinetic Analysis
This protocol is adapted from studies investigating the pharmacokinetics of the Cy5.5-GX1 probe in gastric cancer xenografts.[6][10]
Materials:
-
Cy5.5 conjugated probe (e.g., Cy5.5-GX1)
-
Tumor-bearing mice
-
Anesthetic
-
In vivo imaging system capable of dynamic (time-lapse) acquisition
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse and maintain anesthesia for the duration of the dynamic scan.
-
Position the animal in the imaging system to ensure the tumor is within the field of view.
-
-
Dynamic Image Acquisition:
-
Begin image acquisition immediately before or concurrently with probe injection.
-
Administer the Cy5.5 probe via intravenous injection.
-
Acquire a series of images over a set period, for example, a 60-minute dynamic scan.[6] The temporal resolution will depend on the expected kinetics of the probe.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Generate time-activity curves (TACs) by plotting the mean fluorescence intensity in each ROI over time.
-
Apply appropriate pharmacokinetic models (e.g., Simplified Reference Tissue Model) to the TACs to calculate parameters such as the binding potential (Bp).[6][10]
-
General Considerations for In Vivo Imaging with Cy5.5 Probes
-
Probe Conjugation and Purity: Ensure the Cy5.5 dye is properly conjugated to the targeting moiety and that the final product is of high purity (>95%) to avoid non-specific accumulation.[12] The conjugation chemistry will depend on the functional groups available on the targeting molecule and the reactive form of the Cy5.5 dye (e.g., NHS ester for primary amines, maleimide for thiols).[]
-
Anesthesia: Select an anesthetic protocol that immobilizes the animal with minimal physiological impact.[9]
-
Controls: Always include appropriate controls, such as imaging of non-tumor bearing animals or blocking studies with an excess of unlabeled targeting ligand, to demonstrate the specificity of the probe.[4]
-
Image Analysis: Maintain consistent imaging parameters (e.g., exposure time, laser power, ROI size) across all animals and time points to ensure data comparability.[5][10]
References
- 1. lifetein.com [lifetein.com]
- 2. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 4. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optica Publishing Group [opg.optica.org]
- 8. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Investigation of injection dose and camera integration time on quantifying pharmacokinetics of a Cy5.5-GX1 probe with dynamic fluorescence imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 12. Cy5.5-Conjugated matrix metalloproteinase cleavable peptide nanoprobe - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines on Lysine Residues with Cy5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of primary amines, specifically on lysine residues of proteins and other biomolecules, using Cyanine5.5 N-hydroxysuccinimide (Cy5.5 NHS) ester. Cy5.5 is a near-infrared (NIR) fluorescent dye, making it an ideal candidate for a variety of applications in biomedical research and drug development, including in vivo imaging, fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] Its emission in the NIR spectrum allows for deep tissue penetration and minimizes background autofluorescence from biological samples.[1]
The labeling strategy relies on the reaction of the NHS ester with primary amines on the target molecule to form a stable amide bond.[2][4] This method is one of the most common for protein labeling due to the abundance of lysine residues in most proteins.[5][6] Careful control of the reaction conditions, particularly pH and the molar ratio of dye to protein, is crucial for achieving the desired degree of labeling (DOL) and preserving the biological activity of the target molecule.[2][4]
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of the primary amine (e.g., the ε-amino group of a lysine residue) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of Cy5.5 NHS ester with a primary amine on a lysine residue.
Experimental Protocols
This section outlines a general protocol for labeling proteins with Cy5.5 NHS ester. The optimal conditions may vary depending on the specific protein and desired DOL.
Materials and Reagents
-
Protein of interest
-
Cy5.5 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0; or 0.1 M phosphate buffer, pH 8.3-8.5)[7][8]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7][8]
-
Purification system (e.g., spin desalting columns, gel filtration column like Sephadex G-25, or dialysis cassettes)[4][9]
-
Spectrophotometer
Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4][6] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[4][9] This can be achieved through dialysis or buffer exchange columns.
-
pH Adjustment: The pH of the protein solution should be adjusted to 8.3-9.0 for optimal labeling.[7][8][10]
Dye Preparation
-
Bring the vial of Cy5.5 NHS ester to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[7][8] For example, dissolve 1 mg of Cy5.5 NHS ester in 100 µL of DMSO to create a 10 mg/mL solution.[11] This solution should be prepared fresh before use.[12]
Labeling Reaction
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. This will depend on the number of available lysines and the desired DOL. A molar excess of 8-10 fold of the dye is often a good starting point for mono-labeling.[10][13]
-
Reaction Incubation: Add the calculated amount of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[6][8]
Purification of the Labeled Protein
-
Removal of Unconjugated Dye: It is crucial to remove the unreacted Cy5.5 NHS ester and the N-hydroxysuccinimide byproduct from the labeled protein. This can be achieved using:
-
Spin Desalting Columns: A quick and efficient method for smaller sample volumes.[7][9]
-
Gel Filtration Chromatography: (e.g., Sephadex G-25) is effective for separating the labeled protein from smaller molecules.[4]
-
Dialysis: A suitable method for larger sample volumes, though it is more time-consuming.
-
-
Storage: Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm).
The following equations are used to calculate the DOL:
-
Protein Concentration (M):
-
Protein Concentration = [A₂₈₀ - (A_max_dye × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~675 nm for Cy5.5).
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M):
-
Dye Concentration = A_max_dye / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength (~250,000 cm⁻¹M⁻¹ for Cy5.5).
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Purity Assessment
The purity of the labeled protein and the removal of free dye can be assessed by SDS-PAGE. The gel can be visualized for protein by Coomassie staining and for the fluorescently labeled protein using a fluorescence imager. A single fluorescent band corresponding to the molecular weight of the protein indicates successful labeling and purification.[4]
Experimental Workflow
Caption: Experimental workflow for labeling proteins with Cy5.5 NHS ester.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Protein Concentration | 2 - 10 mg/mL | [4][6] |
| Reaction Buffer pH | 8.3 - 9.0 | [7][8][10] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (empirical optimization recommended) | [11] |
| Incubation Time | 1 - 4 hours at room temperature or overnight on ice | [6][8] |
| Cy5.5 Absorbance Max (λ_max) | ~675 nm | [14] |
| Cy5.5 Emission Max (λ_em) | ~694 nm | [14] |
| Cy5.5 Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein concentration is too low. - pH of the reaction buffer is not optimal. - Presence of primary amines in the buffer. - Hydrolyzed NHS ester. | - Concentrate the protein. - Ensure the pH is between 8.3 and 9.0. - Perform thorough buffer exchange into an amine-free buffer. - Prepare fresh dye stock solution. |
| Over-labeling of Protein | - Dye to protein molar ratio is too high. | - Reduce the molar ratio of the dye to the protein. - Decrease the incubation time. |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF). - Over-labeling can alter protein solubility. | - Keep the volume of the dye stock solution to less than 10% of the total reaction volume. - Reduce the dye to protein molar ratio. |
| Free Dye in Final Product | - Incomplete purification. | - Repeat the purification step (e.g., use a second spin column or a longer gel filtration column).[4][9] |
Applications of Cy5.5 Labeled Proteins
Cy5.5 labeled proteins are versatile tools used in a wide range of research and diagnostic applications:
-
In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging to study disease progression, monitor therapeutic responses, and track the biodistribution of biomolecules.[1]
-
Fluorescence Microscopy: Used for visualizing the localization of proteins within cells and tissues.[2]
-
Flow Cytometry: For the detection and quantification of specific cell populations.[2]
-
Immunoassays: Including ELISA and Western blotting, for the sensitive detection of target antigens.[9]
-
Förster Resonance Energy Transfer (FRET): Cy5.5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions.[15]
Conclusion
Labeling proteins with Cy5.5 NHS ester is a robust and widely applicable technique for introducing a near-infrared fluorescent probe onto biomolecules. By following the detailed protocols and paying close attention to the key experimental parameters outlined in these application notes, researchers can successfully generate high-quality fluorescently labeled proteins for a multitude of downstream applications.
References
- 1. lifetein.com [lifetein.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. abcam.com [abcam.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. assaygenie.com [assaygenie.com]
- 10. acebiolab.com [acebiolab.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Structure and properties of CY5.5-NHS Cyanine dye CY5.5-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 15. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Troubleshooting & Optimization
How to improve low labeling efficiency of Cyanine5.5 NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency of Cyanine5.5 (Cy5.5) NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cy5.5 NHS ester?
A1: The optimal pH for labeling primary amines with NHS esters is between 7.2 and 9.0.[1][] The reaction rate increases with pH; however, the rate of hydrolysis of the NHS ester also increases at higher pH, which can compete with the labeling reaction.[1][][3] A common starting point is a buffer at pH 8.3-8.5.[4][5]
Q2: What buffers are recommended for the labeling reaction?
A2: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[1] Buffers containing primary amines, such as Tris (TBS) or glycine, are not compatible as they will react with the NHS ester.[1][6]
Q3: My protein solution contains sodium azide, BSA, or gelatin. Will this affect the labeling?
A3: Yes, these substances can interfere with the labeling reaction. Sodium azide can interfere at higher concentrations (>3 mM or 0.02%).[1] Bovine serum albumin (BSA) and gelatin contain primary amines and will compete with your target protein for the dye, leading to low labeling efficiency.[6] It is crucial to remove these contaminants, for example by dialysis or using a spin column, before starting the labeling reaction.[6]
Q4: How should I prepare and store the Cy5.5 NHS ester?
A4: Cy5.5 NHS ester is sensitive to moisture and should be stored desiccated at -20°C or colder.[7][8] It is recommended to prepare a fresh stock solution in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][10] Stock solutions in DMSO can be stored for a short period (e.g., up to two weeks at < -15°C), but fresh preparation is always best to ensure maximum reactivity.[7][8]
Q5: What is the recommended molar ratio of dye to protein?
A5: The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A common starting point is a molar excess of 5:1 to 20:1 (dye:protein).[7] It is often necessary to perform a titration to find the optimal ratio for your specific application.[11]
Q6: Why is my labeled protein precipitating?
A6: Precipitation during or after labeling can occur if the protein is over-labeled. The addition of the bulky and hydrophobic Cy5.5 dye can alter the protein's properties, leading to aggregation.[12] To prevent this, try reducing the molar ratio of dye to protein in the reaction.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with Cy5.5 NHS ester.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling Reaction | - Verify pH: Ensure the reaction buffer is within the optimal pH range of 7.2-9.0.[1][] - Check for Contaminants: Remove any amine-containing buffers (e.g., Tris, glycine) or additives (e.g., BSA, gelatin, high concentrations of sodium azide) from the protein solution.[1][6] - Fresh Dye: Use a fresh, high-quality Cy5.5 NHS ester and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[9][10] - Optimize Molar Ratio: Perform a titration with different dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal concentration.[7] - Protein Concentration: Ensure the protein concentration is adequate, typically 2-10 mg/mL, as low concentrations can reduce labeling efficiency.[6] |
| Dye Quenching | - Over-labeling: A high degree of labeling can lead to self-quenching of the fluorophores.[12] Determine the degree of labeling (DOL) and reduce the dye-to-protein molar ratio if it is too high. | |
| Precipitation of Labeled Protein | Over-labeling | - Reduce Molar Ratio: Lower the molar excess of the Cy5.5 NHS ester in the labeling reaction to decrease the degree of labeling.[12] |
| Solvent Incompatibility | - Limit Organic Solvent: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low, typically less than 10%.[7] | |
| Inconsistent Labeling Results | Hydrolysis of NHS Ester | - Work Quickly: Add the freshly prepared dye solution to the protein solution immediately.[1][8] - Control Temperature and Time: The half-life of NHS esters decreases significantly with increasing pH and temperature.[1] Follow a consistent protocol for reaction time and temperature. |
| Variability in Reagents | - Use High-Quality Reagents: Ensure all reagents, including the buffer and organic solvent, are of high quality and free of contaminants. Use anhydrous DMSO or DMF.[4] |
Experimental Protocols
Protocol 1: Preparation of Protein for Labeling
-
Buffer Exchange: If your protein solution contains incompatible substances (e.g., Tris, glycine, BSA, sodium azide), perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4) using dialysis or a desalting column (e.g., Sephadex G-25).[6][7]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[6]
-
pH Verification: Confirm that the pH of the final protein solution is between 8.0 and 9.0.[6] If necessary, adjust the pH with 1 M sodium bicarbonate.[7]
Protocol 2: Cy5.5 NHS Ester Labeling Reaction
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
Calculate Molar Ratio: Determine the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. For example, for a 10:1 molar ratio to label 1 mg of an IgG antibody (MW ~150,000 Da) with Cy5.5 NHS ester (MW will vary by manufacturer, assume ~700 Da for calculation), you would use a specific volume of the 10 mg/mL stock.
-
Initiate Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]
-
Purification: Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[7]
Visual Guides
Caption: Experimental workflow for labeling proteins with Cy5.5 NHS ester.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. acebiolab.com [acebiolab.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. acebiolab.com [acebiolab.com]
- 10. bidmc.org [bidmc.org]
- 11. tcd.ie [tcd.ie]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
How to prevent protein precipitation during Cy5.5 conjugation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent protein precipitation during Cy5.5 conjugation experiments.
Troubleshooting Guide
Issue: Protein precipitates immediately upon adding the Cy5.5 dye.
Possible Cause 1: High local concentration of the dye or organic solvent.
-
Solution: Dissolve the Cy5.5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Add the dye solution dropwise to the protein solution while gently vortexing to ensure rapid and even distribution. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, ideally below 10%.[1][2]
Possible Cause 2: Incompatible buffer components.
-
Solution: Ensure the protein is in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, MES, or MOPS at a pH between 7.2 and 8.5.[3][4][5] Buffers containing primary amines, like Tris, or thiols, will compete with the protein for reaction with the NHS-ester of the dye, reducing conjugation efficiency and potentially causing other issues.[3][4][5][6]
Issue: Precipitate forms during the incubation period.
Possible Cause 1: Over-labeling of the protein.
-
Solution: The hydrophobic nature of the Cy5.5 dye can cause the protein conjugate to become less soluble and aggregate.[7][8] Reduce the molar ratio of dye to protein. Start with a lower ratio (e.g., 3:1 or 5:1 dye:protein) and optimize for sufficient labeling without causing precipitation.[2][9] For antibodies, a dye-to-protein ratio of 3-7 is often optimal.[2]
Possible Cause 2: Suboptimal pH of the reaction buffer.
-
Solution: The labeling of primary amines with NHS esters is most efficient at a slightly alkaline pH. While a range of 6.5-8.5 is acceptable, the optimal pH is often between 8.2 and 8.5.[3][4][10] Check and adjust the pH of your protein solution before adding the dye.
Possible Cause 3: High protein concentration.
-
Solution: While a higher protein concentration can increase labeling efficiency, it can also promote aggregation, especially after the hydrophobic dye is conjugated. An optimal protein concentration is typically around 1-2 mg/mL.[2][10] If your protein is at a much higher concentration, consider diluting it.
Issue: Precipitate forms after the conjugation reaction (e.g., during storage).
Possible Cause 1: Presence of unconjugated dye.
-
Solution: Free, unconjugated Cy5.5 can aggregate over time, which may co-precipitate with the labeled protein. Promptly remove the free dye after the reaction using methods like gel filtration (e.g., Sephadex G-25), dialysis, or specialized dye removal columns.[11][12][13]
Possible Cause 2: Instability of the conjugated protein.
-
Solution: The addition of the hydrophobic Cy5.5 molecules can decrease the overall stability of the protein. Store the final conjugate in a buffer that is optimal for the protein's stability. Consider adding stabilizing agents such as glycerol (up to 50%) or storing aliquots at -80°C to prevent freeze-thaw cycles.[3][4][14]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein precipitation during Cy5.5 conjugation?
A1: The most common cause is the increased hydrophobicity of the protein after the covalent attachment of the hydrophobic Cy5.5 dye molecules.[7][8] This can lead to aggregation and precipitation, especially at high dye-to-protein ratios (over-labeling).
Q2: Which buffers are recommended for Cy5.5 conjugation?
A2: Amine-free buffers are essential. Recommended buffers include 10-50 mM phosphate buffer, HEPES, MES, or MOPS with a pH range of 6.5-8.5.[3][4][5] It is critical to avoid buffers containing primary amines like Tris or glycine.[6][]
Q3: What is the optimal dye-to-protein molar ratio for Cy5.5 conjugation?
A3: The optimal ratio is protein-dependent and should be determined empirically. A good starting point for antibodies is a molar ratio of 3:1 to 7:1 (dye:protein).[2] For other proteins, starting with a 5:1 to 10:1 ratio and optimizing from there is a common strategy.[1] Over-labeling can lead to precipitation and fluorescence quenching.[2][9]
Q4: How can I remove unconjugated Cy5.5 dye after the reaction?
A4: Common methods for removing free dye include gel filtration chromatography (e.g., using a Sephadex G-25 column), dialysis, and commercially available dye removal spin columns.[11][12][13] The choice of method may depend on the volume of your sample and the size of your protein.
Q5: Can I use additives in my buffer to prevent precipitation?
A5: Yes, certain additives can help. Glycerol (up to 50%), common non-buffering salts (e.g., NaCl), and sugars generally do not interfere with the conjugation efficiency and can help maintain protein stability.[3][4][14] For proteins with accessible cysteine residues, adding a reducing agent like DTT or TCEP can prevent aggregation caused by the formation of intermolecular disulfide bonds.[14]
Experimental Protocols
Protocol 1: Standard Cy5.5 Conjugation to a Protein
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free conjugation buffer (e.g., 0.1 M phosphate buffer, pH 8.0) at a concentration of 1-2 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or ammonium salts.
-
-
Dye Preparation:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.[2]
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio.
-
While gently vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Purification:
-
Separate the Cy5.5-conjugated protein from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (the first colored band to elute).
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 678 nm (for Cy5.5).
-
Store the purified conjugate at 4°C for short-term storage or at -80°C in single-use aliquots for long-term storage. Adding a cryoprotectant like glycerol may be beneficial.[14]
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Buffer Type | Amine-free (e.g., PBS, HEPES, MOPS) | Prevents reaction of the dye with buffer components.[3][4][5] |
| pH | 7.2 - 8.5 | Facilitates the reaction between the NHS ester and primary amines.[4][10] |
| Protein Concentration | 1 - 2 mg/mL | Balances reaction efficiency with the risk of aggregation.[2][10] |
| Dye:Protein Molar Ratio | 3:1 to 10:1 (empirically determined) | Avoids over-labeling and subsequent precipitation.[1][2] |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the reaction without inducing protein denaturation.[3] |
| Reaction Time | 1 - 3 hours | Allows for completion of the conjugation reaction.[2][3] |
Visualizations
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. drmr.com [drmr.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. abcam.com [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting high background fluorescence in Cy5.5 imaging
Welcome to the technical support center for Cy5.5 imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in Cy5.5 imaging?
High background fluorescence is a common issue that can obscure specific signals, leading to a poor signal-to-noise ratio. The primary causes can be grouped into three main categories:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample, such as collagen, elastin, and red blood cells.[1][2][3] Aldehyde-based fixatives like formaldehyde can also increase autofluorescence.[2][3] While Cy5.5 operates in the near-infrared (NIR) spectrum, which generally has lower autofluorescence than the visible spectrum, residual autofluorescence can still be a significant issue, especially in thick tissue samples.[1][4]
-
Non-Specific Binding: This occurs when the Cy5.5-conjugated probe (e.g., an antibody or peptide) binds to unintended targets in the sample.[5][6] This can be caused by several factors, including the antibody concentration being too high, inadequate blocking, or electrostatic interactions between the probe and tissue components.[5][7]
-
System and Reagent Issues: Background can also be introduced by the imaging system itself (e.g., detector noise, excitation light leakage) or by the reagents used.[6][8] This includes unbound fluorophores that were not sufficiently washed away, impurities in the dye, or fluorescence from the imaging vessel or media.[6][9]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Q: My unstained control sample shows high background in the Cy5.5 channel. How can I reduce this autofluorescence?
A: Autofluorescence from endogenous molecules is a common problem.[2] Here are several strategies to mitigate it:
-
Choice of Fluorophore: While you are using Cy5.5, which is already in the low-autofluorescence NIR window, ensure that your experimental setup is optimized for this range.[4][10] For multiplexing, choosing fluorophores with well-separated emission spectra is crucial.[5]
-
Sample Preparation: The fixation method can significantly impact autofluorescence; formalin fixation, in particular, is known to increase it.[2][11] Consider alternative fixatives if possible.
-
Quenching Agents: Commercial quenching kits or chemical agents can be used to reduce autofluorescence.[2] For example, Sudan Black B is known to lower autofluorescence, although it may not be effective against all sources.[2]
-
Spectral Unmixing: If your imaging system supports it, you can capture images across multiple spectral channels and use software to subtract the known autofluorescence spectrum from your Cy5.5 signal.
Guide 2: Minimizing Non-Specific Binding
Q: I see high background in my stained sample, but not in my unstained control. How can I reduce non-specific binding of my Cy5.5 conjugate?
A: This issue points to your fluorescent probe binding to unintended targets. The following steps can help improve specificity.
-
Optimize Probe Concentration: Using too much of a fluorescently-labeled antibody is a common cause of high background.[7] It is essential to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[6][7]
-
Improve Blocking: Inadequate blocking can leave sites open for non-specific antibody attachment.[5] Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) for a sufficient amount of time.
-
Enhance Washing Steps: Insufficient washing will fail to remove unbound or weakly bound probes.[9] Increase the number and/or duration of your wash steps and consider adding a small amount of detergent like Tween-20 to the wash buffer to reduce non-specific interactions.
-
Use Fc Receptor Blocking: If you are using antibodies, their Fc regions can bind non-specifically to Fc receptors on certain cells. Using an Fc receptor blocking reagent before applying your primary antibody can prevent this.
Below is a troubleshooting workflow to systematically address high background issues.
Caption: A troubleshooting workflow for diagnosing and resolving high background in Cy5.5 imaging.
Guide 3: Optimizing Imaging Parameters
Q: Can my microscope settings be contributing to the high background?
A: Yes, suboptimal imaging parameters can artificially increase background and lower the signal-to-noise ratio.
-
Exposure Time and Gain: While increasing exposure time or detector gain can make a weak signal brighter, it will also amplify any background signal. Find a balance where your specific signal is clear without saturating the detector or excessively increasing the background.
-
Laser Power: Use the lowest laser power necessary to excite your sample. High laser power can increase autofluorescence and lead to photobleaching of your specific signal, which can degrade the signal-to-noise ratio over time.[10]
-
Filter Selection: Ensure that your filter set is appropriate for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm). Using incorrect or poor-quality filters can lead to excitation light leaking into the emission channel, which significantly raises background.[8]
Data Summary
The following table summarizes common troubleshooting strategies and their expected outcomes for reducing background fluorescence.
| Strategy | Primary Target Issue | Expected Outcome | Considerations |
| Antibody/Probe Titration | Non-Specific Binding | Reduced background with maintained or improved specific signal. | The optimal concentration can vary between experiments and tissue types.[7] |
| Optimized Blocking | Non-Specific Binding | Lower overall background fluorescence. | The type of blocking buffer and incubation time are critical variables.[5] |
| Increased Washing | Non-Specific Binding / Unbound Dye | Cleaner images with less diffuse background signal. | Over-washing can potentially reduce the specific signal. |
| Use of Quenching Agents | Autofluorescence | Significant reduction of background in unstained and stained samples. | Some quenchers may slightly reduce the specific signal.[2] |
| Adjust Imaging Settings | System-Related Background | Improved Signal-to-Noise Ratio. | Requires careful optimization of laser power, gain, and exposure. |
Key Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol is essential for minimizing non-specific binding by finding the lowest antibody concentration that still provides a strong specific signal.
-
Prepare Samples: Prepare a series of identical tissue sections or wells of cells.
-
Serial Dilution: Create a series of dilutions of your Cy5.5-conjugated primary antibody. A good starting point is to test dilutions ranging from 1:50 to 1:1000.
-
Staining: Stain each sample with a different antibody concentration, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Control Groups: Include a "secondary only" control (if applicable) and an "unstained" control to assess non-specific binding from the secondary antibody and autofluorescence, respectively.
-
Imaging: Image all samples using the exact same microscope settings (laser power, gain, exposure time).
-
Analysis: Compare the images to identify the concentration that yields the highest signal-to-noise ratio (bright specific signal with low background).
Protocol 2: Standard Immunofluorescence Staining with Low Background Optimization
This protocol incorporates steps to minimize both autofluorescence and non-specific binding.
-
Sample Preparation: Fix and permeabilize your samples as required by your target antigen. If possible, avoid aldehyde-based fixatives to reduce autofluorescence.[2]
-
Blocking: Incubate samples in an appropriate blocking buffer for at least 1 hour at room temperature. For antibodies, this is typically a solution containing normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted to its optimal concentration (determined via titration) in blocking buffer. Incubation is typically done overnight at 4°C.
-
Washing: Wash the samples three times for 5-10 minutes each in a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation (if applicable): Incubate with the Cy5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.
-
Mounting and Imaging: Mount the samples with an antifade mounting medium and image using optimized settings.
Caption: Diagram illustrating specific vs. non-specific antibody binding, a key source of background.
References
- 1. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. zfin.atlassian.net [zfin.atlassian.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. Performance test methods for near‐infrared fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lifetein.com [lifetein.com]
- 11. oraclebio.com [oraclebio.com]
Optimizing dye to protein ratio for Cy5.5 labeling experiments
Welcome to the technical support center for optimizing your Cy5.5 dye-to-protein labeling experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve optimal conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for Cy5.5 labeling?
The ideal dye-to-protein molar ratio for Cy5.5 labeling is highly dependent on the specific protein and its intended application. However, a general starting point is to test a range of molar ratios. For antibodies (IgG), a common starting range is 5:1 to 20:1 (dye:protein).[1] Studies have shown that for Cy5.5 labeled IgG, optimal fluorescence is often achieved with a degree of labeling (DOL) of 4-5.[2] It is crucial to perform optimization experiments to determine the best ratio for your specific protein, as over-labeling can lead to fluorescence quenching and protein aggregation.[3][4]
Q2: Which buffers are compatible with Cy5.5 NHS ester labeling?
It is critical to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the Cy5.5 NHS ester, significantly reducing labeling efficiency.[3][5][6] Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, or a sodium bicarbonate buffer.[3][7] The optimal pH for the labeling reaction is typically between 8.2 and 9.0 to ensure that the primary amino groups on the protein are deprotonated and reactive.[3][5][8]
Q3: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometric measurements.[9] You will need to measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (approximately 675 nm, Amax).
The formula for calculating the DOL is:
Where:
-
Amax: Absorbance of the conjugate at the Cy5.5 maximum wavelength (~675 nm).
-
A280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy5.5 at its Amax (typically around 250,000 M⁻¹cm⁻¹).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at Amax (for Cy5.5, this is often around 0.05).[5][6]
Q4: How should I purify the Cy5.5-labeled protein?
After the labeling reaction, it is essential to remove any unconjugated "free" dye. Common methods for purification include:
-
Spin Columns/Gel Filtration: This is a rapid and effective method for separating the labeled protein from the smaller, unbound dye molecules.[3][5]
-
Dialysis: This method can also be used to remove free dye, although it is generally a slower process.[5]
The purity of the conjugate can be checked by SDS-PAGE. A fluorescent scan of the gel should show a single fluorescent band corresponding to the labeled protein.[3]
Q5: How should I store my Cy5.5-labeled conjugate?
For short-term storage, keep the conjugate at 4°C, protected from light.[5][6] For long-term storage, it is recommended to add a cryoprotectant like glycerol (20-30%) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5][6] Always protect the labeled protein from light to prevent photobleaching.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Dialyze or buffer exchange the protein into an amine-free buffer like PBS or sodium bicarbonate buffer (pH 8.2-9.0).[3][5][6] |
| Incorrect pH of the reaction buffer. | Ensure the pH of the labeling reaction is between 8.2 and 9.0.[3] | |
| Low protein concentration. | For optimal results, the protein concentration should be at least 2 mg/mL.[3][4][10] If your protein is too dilute, concentrate it using a spin concentrator.[3] | |
| Inactive dye. | Use freshly prepared dye solutions. Store the reactive dye stock desiccated and protected from light at -20°C.[8] | |
| Over-labeling (High DOL) | Excessive dye-to-protein molar ratio. | Reduce the amount of Cy5.5 NHS ester used in the labeling reaction. Perform a titration to find the optimal ratio.[3] |
| High number of accessible lysine residues on the protein surface. | Decrease the reaction time or lower the dye-to-protein molar ratio.[3] | |
| Protein Aggregation/Precipitation | Over-labeling leading to changes in protein solubility. | Reduce the dye-to-protein molar ratio to achieve a lower DOL.[3][4] |
| High concentration of organic solvent (DMSO/DMF) from the dye stock. | Ensure the volume of the dye stock solution is less than 10% of the total reaction volume.[1] | |
| High Background Fluorescence | Incomplete removal of free dye. | Repeat the purification step (e.g., pass through a second spin column) to ensure all unconjugated dye is removed.[3] |
| Non-specific binding of the conjugate. | This may be inherent to the protein or dye. Consider including a blocking agent in your downstream application or evaluating a different dye. |
Experimental Protocols
Protocol 1: Optimizing Dye-to-Protein Molar Ratio
This protocol outlines a method to determine the optimal dye-to-protein molar ratio for your specific protein.
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reactions:
-
Set up several parallel labeling reactions with varying molar ratios of dye to protein (e.g., 3:1, 5:1, 10:1, 15:1, 20:1).[1][4]
-
For each reaction, add the calculated volume of the Cy5.5 stock solution to your protein solution.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.[5]
-
-
Purification:
-
Purify each reaction mixture using a spin column or gel filtration to remove free dye.[5]
-
-
DOL Calculation and Analysis:
-
Measure the A280 and Amax (~675 nm) for each purified conjugate.
-
Calculate the DOL for each ratio using the formula provided in the FAQs.
-
Evaluate the performance of each conjugate in your specific application to determine the optimal DOL that provides the best signal-to-noise ratio without compromising protein function.
-
Protocol 2: Standard Cy5.5 Protein Labeling
This protocol is for a standard labeling reaction once the optimal dye-to-protein ratio has been determined.
-
Prepare Protein:
-
Prepare Dye:
-
Labeling Reaction:
-
Add the predetermined optimal volume of the Cy5.5 stock solution to the protein solution.
-
Gently mix and incubate for 1 hour at room temperature, protected from light.[5]
-
-
Purify Conjugate:
-
Characterize and Store:
Visualizations
Caption: Experimental workflow for Cy5.5 protein labeling.
Caption: Troubleshooting logic for Cy5.5 labeling issues.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. drmr.com [drmr.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. docs.aatbio.com [docs.aatbio.com]
Effect of pH on Cyanine5.5 NHS ester reaction efficiency
Technical Support Center: Cyanine5.5 NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of this compound, with a specific focus on the impact of pH on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule is between 8.3 and 8.5.[1][2][3][4][5] This pH range offers the best compromise between having a deprotonated, nucleophilic amine group and minimizing the hydrolysis of the NHS ester.[1][2]
Q2: How does pH affect the reaction between this compound and my protein/antibody?
pH is a critical factor in the labeling reaction.[1]
-
At low pH (below ~7.5): The primary amine groups on your biomolecule are protonated (-NH3+). This protonated form is not a strong enough nucleophile to efficiently react with the NHS ester, leading to low labeling yields.[1][2][3]
-
At the optimal pH (8.3-8.5): A sufficient amount of the amine groups are deprotonated (-NH2) and therefore reactive, while the rate of NHS ester hydrolysis is still manageable.[1][2]
-
At high pH (above 9.0): While the amine groups are highly reactive, the competing reaction—hydrolysis of the this compound by hydroxide ions—becomes very rapid.[2][6] This can lead to a significant portion of the dye being inactivated before it can react with your target molecule, thus reducing the overall efficiency.[2][7]
Q3: Which buffers should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
-
HEPES or Borate buffers can also be used.[6]
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your biomolecule for reaction with the this compound, leading to significantly lower labeling efficiency.[1][6][8]
Q4: My this compound is not dissolving in the reaction buffer. What should I do?
This compound has low solubility in aqueous solutions.[5][9] It should first be dissolved in a small amount of an anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution.[1][2][4] This stock solution is then added to your biomolecule, which is already dissolved in the appropriate aqueous reaction buffer.[1][2]
Q5: Does the fluorescence of Cyanine5.5 depend on the pH of the solution?
The fluorescence intensity of cyanine dyes, including Cyanine5, is generally independent of pH within a wide range (pH 3.5 to 8.3).[10] Therefore, any observed low fluorescence signal in your final conjugate is more likely due to a low degree of labeling rather than pH-induced quenching of the dye.
Data Summary
The efficiency of the this compound reaction is determined by the balance between the desired amidation reaction and the competing hydrolysis reaction. Both reaction rates are pH-dependent.
Table 1: Effect of pH on NHS Ester Reaction Rates
| pH | Half-life of NHS Ester Hydrolysis | Half-life of Amidation (Porphyrin-NHS) | Comments |
| 7.0 | ~4-5 hours (at 0°C)[6][7] | Slower | Hydrolysis is slow, but the amidation reaction is also slow due to protonation of the amine. |
| 8.0 | ~210 minutes (at RT) | ~80 minutes | The rate of amidation is significantly faster than hydrolysis. |
| 8.5 | ~180 minutes (at RT)[11] | ~20 minutes | Often considered the optimal pH range, providing a rapid amidation rate with manageable hydrolysis. |
| 8.6 | ~10 minutes (at 4°C)[6][7] | Faster | The hydrolysis rate increases dramatically, potentially reducing the yield of the desired conjugate. |
| 9.0 | ~125 minutes (at RT)[11] | ~10 minutes[11] | While amidation is very fast, the rapid hydrolysis makes the reaction outcome highly time-sensitive. |
Note: Half-life data for amidation and hydrolysis at RT are based on a porphyrin-NHS ester and may vary for this compound, but the general trend with pH is applicable.
Diagrams
Caption: Competing reaction pathways for this compound at different pH levels.
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
If you observe a poor yield of your Cyanine5.5-labeled biomolecule, consult the following troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Experimental Protocol: Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an antibody (e.g., IgG, MW ~150 kDa) with this compound. Optimization may be required for different proteins.
1. Materials Required:
-
Antibody of interest in an amine-free buffer (e.g., PBS).
-
This compound (MW ~723 Da).[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO).[2]
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25 desalting column).[1]
2. Procedure:
-
Step 1: Prepare the Antibody Solution
-
Step 2: Prepare the this compound Stock Solution
-
Step 3: The Labeling Reaction
-
Transfer your desired amount of antibody solution to a microcentrifuge tube.
-
Add 1/10th of the antibody volume of 1 M Sodium Bicarbonate buffer (pH 8.3) to raise the pH of the solution.
-
Calculate the required volume of the this compound stock solution. A 10-20 fold molar excess of dye to antibody is a good starting point.
-
Example Calculation for 1 mg IgG with 10x molar excess:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Cy5.5 needed = 6.67 nmol * 10 = 66.7 nmol
-
Mass of Cy5.5 needed = 66.7 nmol * 723 g/mol = 48.2 µg
-
Volume of 10 mg/mL stock = (48.2 µg) / (10 µg/µL) = 4.82 µL
-
-
-
Add the calculated volume of the Cyanine5.5 stock solution to the antibody solution while gently vortexing.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2] For some applications, incubation can be extended overnight on ice.[1]
-
-
Step 4: Purification of the Conjugate
-
Purify the labeled antibody from the unreacted dye and hydrolysis byproducts using a desalting column (e.g., Sephadex G-25).[1][5]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column.
-
Collect the colored fractions that elute first; this is your labeled antibody. The free dye will elute later.
-
-
Step 5: Characterization and Storage
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cyanine5.5).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA (0.1%) and a preservative like sodium azide (2 mM).[13]
-
Caption: Logical relationship between pH and key factors in the NHS ester reaction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. acebiolab.com [acebiolab.com]
- 5. acebiolab.com [acebiolab.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. apexbt.com [apexbt.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Managing Cy5.5 NHS Ester in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5.5 NHS ester. The information provided is intended to help manage the hydrolysis of this reagent in aqueous solutions and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5.5 NHS ester and what is it used for?
A1: Cy5.5 NHS ester is a fluorescent dye belonging to the cyanine family, which is activated with an N-hydroxysuccinimide (NHS) ester functional group.[1] This reactive group allows for the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[2] The resulting fluorescently labeled molecules are used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Q2: What is hydrolysis in the context of Cy5.5 NHS ester?
A2: Hydrolysis is a chemical reaction in which the NHS ester reacts with water. This reaction is undesirable as it inactivates the dye, preventing it from conjugating to the target biomolecule. The hydrolyzed product is a non-reactive carboxylic acid. This process competes with the desired labeling reaction.
Q3: What are the main factors that influence the rate of hydrolysis?
A3: The primary factor influencing the hydrolysis of Cy5.5 NHS ester is the pH of the aqueous solution. The rate of hydrolysis significantly increases with higher pH.[3][4] Other contributing factors include temperature and the concentration of the protein in the solution. Dilute protein solutions can lead to a higher likelihood of hydrolysis as the water molecules can more effectively compete with the primary amines on the target molecule.[4]
Q4: What is the optimal pH for labeling with Cy5.5 NHS ester?
A4: The optimal pH for labeling reactions with NHS esters is a compromise between minimizing hydrolysis and ensuring the primary amines on the target molecule are deprotonated and available for reaction.[3] For most applications, a pH range of 8.3 to 8.5 is recommended.[1][5] Some protocols suggest a broader range of 7 to 9, and for some proteins, optimal labeling may even occur at a pH of up to 9.3, though this increases the risk of hydrolysis.[4][6]
Q5: How should I store my Cy5.5 NHS ester to prevent hydrolysis?
A5: Proper storage is critical to maintaining the reactivity of Cy5.5 NHS ester. The solid form should be stored at -20°C or -80°C, protected from light, and in a desiccated environment to prevent moisture contamination.[1][7] When preparing to use the reagent, the vial should be allowed to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture inside the vial.
Q6: Can I store Cy5.5 NHS ester in a solution?
A6: It is highly recommended to prepare stock solutions of Cy5.5 NHS ester immediately before use. If storage is necessary, the dye should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and exposure to moisture. Aqueous solutions of NHS esters are not stable and should be used immediately.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no labeling efficiency | Hydrolysis of Cy5.5 NHS ester. | - Ensure the reaction buffer is at the optimal pH (8.3-8.5).- Prepare the Cy5.5 NHS ester stock solution fresh in anhydrous DMSO or DMF.- Minimize the time the ester is in an aqueous solution before conjugation. |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, MES, HEPES, or sodium bicarbonate.[1] Avoid Tris or glycine buffers. | |
| Low protein concentration. | Increase the protein concentration to 2-10 mg/mL to favor the reaction with the dye over hydrolysis.[1][3] | |
| Inconsistent labeling results | Inconsistent reagent quality due to improper storage. | - Store solid Cy5.5 NHS ester desiccated at -20°C or -80°C.- Allow the vial to warm to room temperature before opening.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate pH of the reaction buffer. | Prepare fresh buffer and verify the pH before each experiment. | |
| High background fluorescence | Presence of free, unreacted dye. | Purify the conjugate after the labeling reaction using methods like gel filtration or dialysis to remove excess hydrolyzed and unreacted dye.[3] |
Data Presentation
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
This data is generalized for NHS esters and should be used as a guideline. The actual hydrolysis rate of Cy5.5 NHS ester may vary.
Experimental Protocols
Protocol for Minimizing Hydrolysis of Cy5.5 NHS Ester
-
Reagent Handling:
-
Store the solid Cy5.5 NHS ester at -20°C or -80°C in a desiccator.
-
Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of Cy5.5 NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or high-quality, amine-free DMF.
-
Use the stock solution immediately. If short-term storage is required, aliquot and store at -20°C for no longer than one to two weeks.
-
-
Reaction Buffer Preparation:
-
Use an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.
-
Adjust the pH of the buffer to 8.3-8.5 immediately before the labeling reaction.
-
General Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve the protein to be labeled in the amine-free reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.
-
-
Labeling Reaction:
-
Add the freshly prepared Cy5.5 NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application but a starting point of a 10-20 fold molar excess of the dye is common.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Following incubation, remove the unreacted and hydrolyzed dye from the labeled protein using a desalting column, spin column, or dialysis.
-
Visualizations
Caption: Competing reactions of Cy5.5 NHS ester in an aqueous solution.
Caption: Troubleshooting workflow for low labeling efficiency with Cy5.5 NHS ester.
References
Impact of amine-containing buffers (e.g., Tris) on Cy5.5 labeling
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Cy5.5 NHS ester labeling, particularly concerning the use of amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: How does Cy5.5 NHS ester label proteins and other biomolecules?
A1: Cy5.5 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The NHS ester group reacts with primary amine groups (-NH₂) found on biomolecules, such as the N-terminus of proteins and the side chains of lysine residues. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond, attaching the Cy5.5 dye to the target molecule.[1][2][3]
Q2: Can I use Tris buffer for my Cy5.5 labeling reaction?
A2: It is strongly recommended to avoid using Tris buffer or other buffers containing primary amines (e.g., glycine) in your labeling reaction.[4][5] The primary amine in Tris (tris(hydroxymethyl)aminomethane) will compete with the primary amines on your target biomolecule for the Cy5.5 NHS ester.[2][6] This competition will significantly reduce the labeling efficiency of your target molecule. In fact, Tris is often intentionally added at the end of a reaction to quench or stop the labeling process by reacting with any excess NHS ester.[2][7] While some sources suggest that low concentrations of Tris (≤20mM) may be tolerated due to steric hindrance of its amine group, it is best practice to use an amine-free buffer for optimal and reproducible results.[8][9][10]
Q3: What are the recommended buffers for Cy5.5 NHS ester labeling?
A3: For efficient labeling, it is crucial to use amine-free buffers. Recommended buffers include:
The optimal pH for the labeling reaction is typically between 7.2 and 9.0, with many protocols recommending a more specific range of 8.3-8.5.[2][11][12]
Q4: What is the primary competing reaction I should be aware of during labeling?
A4: Besides the reaction with buffer amines, the main competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which leads to the hydrolysis of the ester and renders it inactive for labeling. The rate of hydrolysis increases with increasing pH.[2][12] Therefore, it is a balance between having a high enough pH for the deprotonation of the target amines to make them reactive and a low enough pH to minimize hydrolysis of the dye.
Q5: My Cy5.5 labeling efficiency is low. What are the possible causes?
A5: Low labeling efficiency can be due to several factors:
-
Presence of amine-containing buffers: As discussed, this is a primary cause of poor labeling.
-
Incorrect pH: The pH of the reaction mixture should be within the optimal range (typically 8.3-8.5) to ensure the target amines are sufficiently nucleophilic.[4]
-
Hydrolysis of the Cy5.5 NHS ester: If the dye has been stored improperly or exposed to moisture, it may have hydrolyzed.
-
Low protein concentration: Higher protein concentrations generally lead to better labeling efficiency.[4][12]
-
Presence of other nucleophiles: Other molecules with primary amines or sulfhydryl groups in your sample can compete with your target for labeling.
-
Quality of the solvent for the dye: If dissolving the dye in an organic solvent like DMF or DMSO, ensure it is of high quality and amine-free. Degraded DMF can contain dimethylamine, which will react with the NHS ester.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence after labeling | Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the buffer to an amine-free buffer like PBS, bicarbonate, or HEPES using dialysis or a desalting column before starting the labeling reaction.[5] |
| Incorrect pH of the reaction buffer. | Adjust the pH of your protein solution to 8.3-8.5 using a concentrated, amine-free buffer.[4][11] | |
| Hydrolyzed/inactive Cy5.5 NHS ester. | Use a fresh vial of Cy5.5 NHS ester. Ensure the dye is stored in a desiccated environment at the recommended temperature. | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the Cy5.5 NHS ester in the reaction. A common starting point is an 8-fold molar excess.[11] | |
| High background fluorescence | Unreacted, free Cy5.5 dye in the final sample. | Purify the labeled conjugate to remove any unbound dye using gel filtration, dialysis, or a spin column.[9] |
| Precipitation of protein during labeling | The organic solvent (e.g., DMSO, DMF) used to dissolve the dye is causing protein precipitation. | Minimize the volume of the organic solvent added to the reaction mixture (typically ≤10% of the total volume).[13] Consider using a water-soluble form of the dye if your protein is particularly sensitive.[14] |
| Inconsistent labeling results between experiments | Variability in buffer composition or pH. | Prepare fresh buffers for each experiment and accurately measure the pH. Ensure complete removal of any previous amine-containing buffers. |
| Differences in protein concentration. | Accurately determine the protein concentration before each labeling reaction and keep it consistent. |
Experimental Protocols
Protocol 1: Standard Cy5.5 Labeling of a Protein
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column. The protein concentration should ideally be at least 2 mg/mL.[4]
-
Prepare Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[4]
-
Labeling Reaction:
-
Quenching (Optional but Recommended): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7]
-
Purification: Remove the unreacted dye and byproducts from the labeled protein conjugate. This is commonly done using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).
Protocol 2: Checking the Reactivity of Cy5.5 NHS Ester
This protocol helps determine if your Cy5.5 NHS ester is still active.
-
Prepare Solutions:
-
Dissolve a small amount (1-2 mg) of the Cy5.5 NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5). If the dye is not water-soluble, first dissolve it in a minimal amount of DMSO or DMF and then add the buffer.[15]
-
Prepare a control tube with the same buffer (and organic solvent if used).[15]
-
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control tube. Measure the absorbance of the NHS ester solution at 260 nm.[15]
-
Hydrolysis: Add a small volume (e.g., 100 µL) of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution to rapidly hydrolyze the NHS ester.[15]
-
Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[15]
-
Interpretation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs at 260 nm. If the absorbance at 260 nm is significantly greater after adding NaOH, the NHS ester was active. If there is little to no change in absorbance, the dye has likely already hydrolyzed and is inactive.[15]
Visualizations
Caption: Reaction of Cy5.5-NHS ester with target and competing amines.
Caption: Standard experimental workflow for Cy5.5 protein labeling.
Caption: Troubleshooting decision tree for low Cy5.5 labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Bot Detection [iris-biotech.de]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. interchim.fr [interchim.fr]
- 9. interchim.fr [interchim.fr]
- 10. abcam.com [abcam.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Improving the stability of Cy5.5 NHS ester stock solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cy5.5 NHS ester stock solutions in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the optimal performance of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid Cy5.5 NHS ester powder?
A1: The solid, lyophilized Cy5.5 NHS ester should be stored at -20°C in a desiccated, dark environment.[1][2][3][4] When stored correctly, the solid powder is stable for up to 24 months.[1][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[5]
Q2: What is the recommended solvent for reconstituting Cy5.5 NHS ester?
A2: Anhydrous (dry) DMSO is the recommended solvent for reconstituting non-sulfonated Cy5.5 NHS ester.[1][3][6][7] It is critical to use a high-quality, anhydrous grade of DMSO, as the NHS ester is highly susceptible to hydrolysis by water.[5][8] DMSO is hygroscopic and will readily absorb moisture from the air, so it is important to handle it in a dry environment and keep the container tightly sealed.[8]
Q3: How long is the Cy5.5 NHS ester stock solution in DMSO stable?
A3: The stability of Cy5.5 NHS ester in DMSO is limited and depends heavily on storage conditions. For optimal reactivity, it is best to prepare the solution immediately before use.[1] If storage is necessary, it is recommended to prepare small, single-use aliquots to avoid multiple freeze-thaw cycles.[5] The solution can be stored at -20°C for 1-2 months or at -80°C for potentially longer periods, with some users reporting good activity after three months.[4][7][8]
Q4: What are the main factors that cause the degradation of Cy5.5 NHS ester in DMSO?
A4: The primary factors contributing to the degradation of Cy5.5 NHS ester in DMSO are:
-
Moisture: Water hydrolyzes the NHS ester, rendering it inactive for labeling primary amines.[5][8]
-
Light: Cyanine dyes are susceptible to photobleaching, so solutions should be protected from light.[1][2][3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and degrade the compound.[5]
Q5: Can I use a different solvent, like DMF?
A5: Yes, anhydrous Dimethylformamide (DMF) can also be used.[3][4][7] However, DMF can degrade over time to produce dimethylamine, which will react with the NHS ester. Therefore, if using DMF, ensure it is of high purity and amine-free.[7]
Troubleshooting Guide
Issue 1: Low or no fluorescence signal after labeling.
-
Question: I have labeled my protein with Cy5.5 NHS ester, but I am getting a very weak or no fluorescent signal. What could be the cause?
-
Answer: This issue often points to the degradation of the Cy5.5 NHS ester stock solution.
-
Check the age and storage of your stock solution. If the solution has been stored for an extended period, especially at -20°C, or has undergone multiple freeze-thaw cycles, the NHS ester may have hydrolyzed. It is recommended to prepare a fresh stock solution.
-
Ensure you used anhydrous DMSO. The presence of water in the DMSO is a common cause of NHS ester hydrolysis.[5][8]
-
Verify your labeling buffer conditions. The pH of the reaction buffer should be between 8.3 and 8.5 for optimal labeling of primary amines.[7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with your target molecule for the dye.[7]
-
Issue 2: Inconsistent labeling results between experiments.
-
Question: I am observing significant variability in my labeling efficiency from one experiment to the next. Why is this happening?
-
Answer: Inconsistent results are often due to variations in the handling of the Cy5.5 NHS ester stock solution.
-
Aliquot your stock solution. To ensure consistency, after preparing the stock solution, immediately divide it into single-use aliquots and store them at -80°C.[5][8] This prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Equilibrate aliquots properly. Before use, allow a single aliquot to warm to room temperature before opening the vial. This minimizes the condensation of moisture into the solution.[5]
-
Protect from light. Always handle the dye solutions in a dark or low-light environment to prevent photobleaching.[1][2][3]
-
Data on Stability of Cy5.5 NHS Ester in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| Room Temperature | Not Recommended | Rapid degradation is expected, especially in the presence of ambient light and moisture. One study on general compounds in DMSO showed 48% degradation after one year.[9][10] |
| 4°C | Not Recommended | Short-term storage may be possible, but the risk of moisture absorption is high. |
| -20°C | 1-2 months | This is a common storage temperature, but stability is limited. It is crucial to use anhydrous DMSO and single-use aliquots.[4][7] |
| -80°C | Up to 3-6 months | This is the preferred temperature for longer-term storage of aliquoted stock solutions, as it significantly slows down degradation processes.[8] |
Experimental Protocols
Protocol for Preparation of Cy5.5 NHS Ester Stock Solution in DMSO
Materials:
-
Cy5.5 NHS ester, solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes, amber or wrapped in aluminum foil
-
Pipettes and tips
Procedure:
-
Equilibrate the dye: Allow the vial of solid Cy5.5 NHS ester to warm to room temperature for at least 20 minutes before opening. This is a critical step to prevent moisture condensation.[5]
-
Prepare for reconstitution: In a low-light environment, open the vial of Cy5.5 NHS ester.
-
Add anhydrous DMSO: Using a pipette with a fresh tip, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the dye: Vortex the vial for 30-60 seconds to ensure the dye is completely dissolved.
-
Aliquot for storage: Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Store properly: Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable.[4][7][8]
Visualizations
Caption: Hydrolysis of Cy5.5 NHS Ester in the presence of water.
Caption: Experimental workflow for protein labeling with Cy5.5 NHS ester.
References
- 1. apexbt.com [apexbt.com]
- 2. ibiantech.com [ibiantech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. hk.lumiprobe.com [hk.lumiprobe.com]
- 7. acebiolab.com [acebiolab.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Labeling Peptides with Cyanine5.5 NHS Ester
Welcome to the technical support center for peptide labeling with Cyanine5.5 (Cy5.5) NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 NHS ester, and what is it used for?
This compound is a reactive fluorescent dye used to covalently label biomolecules, such as peptides and proteins. It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond. This labeling allows for the sensitive detection and tracking of the peptide in various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.
Q2: What is the optimal pH for labeling peptides with Cy5.5 NHS ester?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5. At a lower pH, the primary amine is protonated, making it a poor nucleophile and reducing the reaction efficiency. At a pH higher than 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the labeling yield.
Q3: What buffers are recommended for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the peptide for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium carbonate buffers, adjusted to the optimal pH range of 8.3-8.5. Buffers containing Tris (e.g., TBS) or glycine should be avoided.
Q4: How should I dissolve and store this compound?
Non-sulfonated Cy5.5 NHS ester has poor solubility in aqueous solutions. It should first be dissolved in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution should be prepared fresh for each experiment and used promptly. Unused dye stock in an organic solvent can be stored in small aliquots at -20°C for a short period (1-2 months), protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
Q5: What are the main challenges I might face during the labeling procedure?
Common challenges include:
-
Low labeling efficiency: This can be due to suboptimal pH, hydrolyzed dye, the presence of competing amines in the buffer, or an incorrect molar ratio of dye to peptide.
-
Dye precipitation: The non-sulfonated form of Cy5.5 is prone to precipitation in aqueous solutions if the concentration of the organic co-solvent is too low.
-
Peptide instability: Some peptides may not be stable at the basic pH required for the labeling reaction.
-
Difficulty in purifying the labeled peptide: Separating the labeled peptide from unreacted dye and byproducts can be challenging.
-
Photobleaching: While relatively stable, Cy5.5 can be susceptible to photobleaching upon prolonged exposure to light.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during peptide labeling with Cy5.5 NHS ester.
Problem 1: Low or No Labeling Efficiency
If you observe a low yield of the labeled peptide, consider the following potential causes and solutions.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Troubleshooting workflow for low labeling efficiency.
Quantitative Troubleshooting Checklist
| Parameter | Recommended Value/State | Action if Deviated |
| Reaction pH | 8.3 - 8.5 | Adjust with 0.1 M sodium bicarbonate. |
| Buffer Composition | Amine-free (e.g., PBS, bicarbonate) | Dialyze or desalt peptide into a compatible buffer. |
| Cy5.5 NHS Ester | Freshly prepared in anhydrous DMSO/DMF | Prepare a new stock solution. |
| Dye:Peptide Molar Ratio | Start with 5:1 to 20:1 for proteins, may need optimization for peptides | Test a range of ratios to find the optimum. |
| Peptide Purity | High purity, free from amine contaminants | Purify peptide prior to labeling. |
Problem 2: Dye Precipitation During Reaction
Cause: Non-sulfonated Cy5.5 has poor aqueous solubility. Adding the DMSO/DMF stock to the aqueous peptide solution can cause the dye to precipitate if the final concentration of the organic solvent is too low.
Solutions:
-
Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.
-
Add the dye stock solution to the peptide solution slowly while vortexing to ensure rapid mixing.
-
If precipitation persists, consider using a water-soluble version of the dye, such as Sulfo-Cyanine5.5 NHS ester.
Problem 3: Difficulty in Purifying the Labeled Peptide
Cause: The unreacted, hydrolyzed dye can be difficult to separate from the labeled peptide, especially if they have similar properties.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for purifying labeled peptides, providing high resolution.
-
Gel Filtration Chromatography: Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled peptide from the smaller, unreacted dye molecules.
-
Solid-Phase Extraction (SPE): C18 cartridges can be used to retain the labeled peptide while allowing some of the more polar, hydrolyzed dye to pass through.
Experimental Protocols
General Protocol for Labeling Peptides with this compound
This protocol provides a general guideline. Optimization may be required for specific peptides.
Experimental Workflow
Caption: General workflow for peptide labeling with Cy5.5 NHS ester.
1. Preparation of Peptide Solution:
- Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
- The optimal peptide concentration is typically between 1-10 mg/mL.
2. Preparation of Cy5.5 NHS Ester Stock Solution:
- Just before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
3. Labeling Reaction:
- Calculate the required volume of the dye stock solution to achieve the desired dye-to-peptide molar ratio. A starting point of a 5- to 10-fold molar excess of the dye is often recommended.
- Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
4. Quenching the Reaction (Optional):
- To stop the reaction, a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added to quench any unreacted NHS ester.
5. Purification of the Labeled Peptide:
- Purify the reaction mixture using reverse-phase HPLC, gel filtration, or SPE to remove unreacted dye and byproducts.
6. Characterization of the Conjugate:
- Confirm the identity and purity of the labeled peptide using mass
Technical Support Center: Minimizing Autofluorescence in Near-Infrared Imaging
Welcome to the technical support center for minimizing autofluorescence in near-infrared (NIR) imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain high-quality, high-contrast images by mitigating the effects of unwanted background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures or other materials present in a sample when they are excited by light.[1] This fluorescence is not due to any specific fluorescent labels (like antibody-conjugated fluorophores) that have been added to the experiment.[2] It manifests as a high background signal that can interfere with and obscure the detection of the intended fluorescent signal, reducing image contrast and clarity.[2]
Q2: What are the common sources of autofluorescence in tissue imaging?
A2: Autofluorescence can arise from both endogenous (naturally occurring in the tissue) and exogenous (introduced from external sources) molecules.
-
Endogenous Sources:
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are significant contributors.[1][3]
-
Cellular Metabolites: Molecules like NADH (Nicotinamide adenine dinucleotide) and flavins (e.g., FAD) are intrinsically fluorescent.[3][4]
-
Aging Pigments: Lipofuscin is a highly autofluorescent pigment that consists of oxidized lipids and proteins and accumulates in the lysosomes of aging cells, particularly in post-mitotic tissues like the brain and muscles.[1][5][6]
-
Red Blood Cells: Heme groups within red blood cells can cause autofluorescence.[5][7]
-
-
Process-Induced Sources:
-
Aldehyde Fixation: Fixatives like formalin and glutaraldehyde react with amines in tissues to form fluorescent products.[8][9] This type of autofluorescence has a broad emission spectrum, often appearing across blue, green, and red channels.[8]
-
Embedding Media: Paraffin used in FFPE (formalin-fixed paraffin-embedded) tissue preparation can contribute to background fluorescence.[10]
-
-
Exogenous Sources (for in vivo imaging):
Q3: Why is autofluorescence a problem in near-infrared (NIR) imaging?
A3: While tissue autofluorescence is generally weaker in the NIR range (700-900 nm) compared to the visible spectrum, it is still a significant challenge.[2][5] Highly autofluorescent components like lipofuscin and red blood cells have broad emission spectra that can extend into the far-red and NIR regions.[5] This background signal can mask the specific signal from NIR fluorophores, leading to a poor signal-to-noise ratio (SBR) and making it difficult to detect targets with low expression levels.[8][12] In preclinical in vivo imaging, diet-derived autofluorescence can confound the detection of fluorescently labeled tissues or agents.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your NIR imaging experiments.
Issue 1: My overall background signal is very high across the entire sample.
Q: I'm seeing a high, diffuse background in my NIR images, making it hard to see my specific signal. What are the first steps I should take?
A: A high background can originate from your sample preparation or imaging parameters. Here is a logical workflow to diagnose and solve the issue.
-
Assess an Unstained Control: Always image a control sample that has gone through the entire preparation process (fixation, embedding, etc.) but without any fluorescent labels.[14] This will confirm if the background is from autofluorescence or another issue like non-specific antibody binding.
-
Optimize Imaging Wavelengths: Autofluorescence is typically strongest at shorter wavelengths and decreases as you move into the far-red and NIR regions.[7][14] If possible, use fluorophores that excite and emit at longer wavelengths (>750 nm).[14] Imaging in the second NIR window (NIR-II, 1000-1700 nm) can dramatically reduce autofluorescence.[12][15]
-
Adjust Fixation Protocol: Aldehyde-induced autofluorescence is a common problem.[8] Reduce fixation time to the minimum required to preserve tissue structure.[8] Consider perfusing the animal with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[8]
-
For in vivo animal studies, change the diet: If you observe high autofluorescence in the gut, switch the animals to a purified, chlorophyll-free diet for at least one week before imaging.[11][13] This can reduce background fluorescence by more than two orders of magnitude.[11][12]
Issue 2: My images have bright, punctate spots that appear in multiple channels.
Q: I'm imaging aged human brain tissue and see highly fluorescent granules that are obscuring my signal. What are these and how can I get rid of them?
A: These are likely lipofuscin granules, also known as "aging pigment".[5][16] Lipofuscin accumulates with age and is extremely autofluorescent across a broad spectrum, making it a major challenge.[5][6]
Solution: Use a chemical quenching agent specifically designed to target lipofuscin.
-
Sudan Black B (SBB): This is a lipophilic (fat-soluble) black dye that binds to lipofuscin granules and effectively masks their fluorescence.[5][17] It is a very effective method for reducing lipofuscin autofluorescence.[5][18] However, SBB itself can introduce some background fluorescence in the red and far-red channels, which may limit multicolor imaging.[5][16]
-
TrueBlack®: This is a commercially available quencher developed as an improvement on SBB.[5] It also quenches lipofuscin but has much lower intrinsic fluorescence in the red and far-red wavelengths, making it more compatible with multiplexed imaging.[5][16]
See the "Experimental Protocols" section below for a detailed method for applying Sudan Black B.
Issue 3: I have tried basic troubleshooting, but the background is still too high.
Q: I've optimized my fixation and switched to a far-red dye, but my signal-to-noise ratio is still poor due to autofluorescence. What other methods can I try?
A: If initial steps are insufficient, you can employ more direct methods to eliminate autofluorescent molecules.
-
Photobleaching: This technique involves exposing the tissue section to intense, broad-spectrum light before applying your fluorescent labels.[6][10] The high-intensity light effectively destroys the endogenous fluorophores responsible for autofluorescence.[6] This method has been shown to be effective for various tissues, including the brain and lung, without affecting subsequent immunofluorescence staining.[6][19] An advantage is that it doesn't require chemical treatments that might impact your specific signal.[6]
-
Chemical Quenching: In addition to SBB for lipofuscin, other chemical treatments can be used.
Data Presentation
Table 1: Common Endogenous Sources of Autofluorescence
| Source | Excitation Range (nm) | Emission Range (nm) | Common Location | Notes |
| Collagen | 330 - 400 nm[3] | 470 - 520 nm[3] | Extracellular matrix, blood vessel walls[1][3] | Major source of structural autofluorescence. |
| Elastin | 350 - 450 nm[1] | 420 - 520 nm[1] | Skin, blood vessels, extracellular matrix[1] | Often co-located with collagen. |
| Lipofuscin | 345 - 490 nm[1] | 460 - 670 nm[1] | Neurons, retina, cardiac muscle (aging cells)[3][5] | Broad emission, highly problematic.[5] |
| NADH | 340 - 460 nm[3] | 440 - 470 nm[3] | Mitochondria (all cells) | Key cellular metabolite. |
| Flavins (FAD) | 360 - 520 nm[3] | 500 - 560 nm[3] | Mitochondria (all cells) | Key cellular metabolite. |
| Porphyrins | ~400 nm, ~630 nm[20] | 600 - 750+ nm[20] | Red blood cells, some tumors | Can be a source of NIR autofluorescence.[20] |
| Chlorophyll | ~410 nm, ~660 nm[11] | Emission tail extends into NIR-I and NIR-II[11] | GI tract of animals on standard chow[11][12] | A major issue for in vivo NIR imaging. |
Table 2: Comparison of Autofluorescence Reduction Methods
| Method | Target | Efficacy | Pros | Cons |
| Wavelength Selection | All sources | High | Non-invasive, avoids chemical treatments. | Requires appropriate NIR/NIR-II dyes and imaging equipment.[2] |
| Sudan Black B (SBB) | Lipofuscin, other sources[17] | 65-95% reduction[18][21] | Highly effective for lipofuscin, simple protocol.[18] | Can introduce its own background in red/far-red channels.[5][16] |
| TrueBlack® | Primarily Lipofuscin[5] | High | Less background than SBB in far-red channels.[5] | Commercial reagent, may be less effective on non-lipofuscin sources.[16] |
| Photobleaching | Broad spectrum fluorophores[6] | High (e.g., 80% reduction)[22] | No chemical reagents needed, does not affect probe fluorescence.[6] | Can be time-consuming (from 90 minutes to overnight).[10][22] |
| Dietary Control | Chlorophyll | >99% reduction[11][12] | Drastically improves SBR in in vivo imaging.[13] | Requires planning (at least 1 week on purified diet).[11] |
| Sodium Borohydride | Aldehyde-induced | Variable | Can reduce fixation-induced background.[8] | Results can be inconsistent.[8] |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Quenching for FFPE Sections
This protocol is designed to reduce lipofuscin autofluorescence after immunofluorescence staining is complete.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare SBB Solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. For example, add 0.3 g of SBB to 100 mL of 70% ethanol. Stir overnight in the dark to ensure it is fully dissolved.[17] The next day, filter the solution using a 0.2 µm filter to remove any undissolved particles.[17]
-
Perform Immunofluorescence: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Apply SBB: After the final wash step of your staining protocol, incubate the slides in the filtered SBB solution. Incubation time can be optimized, but a common starting point is 10-15 minutes at room temperature.[17] Some protocols report maximum effect after longer incubations (up to 120 minutes), but this should be tested.[21]
-
Wash: Quickly rinse the slides in PBS to remove the bulk of the SBB solution.
-
Differentiate: Wash the slides multiple times in fresh 70% ethanol to remove non-specific SBB staining. This step is critical to reducing background introduced by the SBB itself. A typical procedure is 2-3 washes of 5 minutes each.
-
Final Rinse: Rinse the slides thoroughly in PBS.
-
Mount and Image: Mount the slides with an appropriate antifade mounting medium and proceed with imaging.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol is performed before immunolabeling to destroy endogenous fluorophores.
Materials:
-
Formalin-fixed tissue sections on slides
-
High-intensity, broad-spectrum light source (e.g., white phosphor LED array, mercury arc lamp from a microscope).[6][19]
-
PBS or other suitable buffer
-
(Optional) 3% Hydrogen Peroxide (H₂O₂) solution
Procedure:
-
Deparaffinize and Rehydrate: For FFPE sections, perform standard deparaffinization and rehydration steps.
-
Antigen Retrieval (if needed): If your immunofluorescence protocol requires antigen retrieval, perform it at this stage.
-
Position Slides: Place the slides on the stage of the light source. Ensure the tissue is immersed in a buffer like PBS to prevent it from drying out during the procedure.
-
Illuminate: Expose the tissue sections to the high-intensity light.
-
Duration: The required time can vary significantly depending on the light source intensity and tissue type. It can range from 90 minutes to several hours, or even overnight.[10][19] An initial test with an unstained slide, checking autofluorescence levels at different time points, is recommended.
-
Accelerated Method: To reduce the time, photobleaching can be performed while the tissue is immersed in an alkaline hydrogen peroxide solution, which can significantly decrease autofluorescence in as little as 90 minutes.[10][22]
-
-
Wash: After photobleaching is complete, wash the slides thoroughly with PBS (3 x 5 minutes).
-
Proceed with Staining: The slides are now ready for your standard immunofluorescence blocking, antibody incubation, and detection steps. The photobleaching treatment should not interfere with antibody binding.[6]
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]
- 3. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection | Photon etc. [photonetc.com]
- 14. kb.10xgenomics.com [kb.10xgenomics.com]
- 15. mdpi.com [mdpi.com]
- 16. zellbio.eu [zellbio.eu]
- 17. Autofluorescence Quenching | Visikol [visikol.com]
- 18. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison: Cyanine5.5 NHS Ester vs. Alexa Fluor 680 for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal near-infrared (NIR) fluorescent dye for protein labeling, the choice between Cyanine5.5 (Cy5.5) NHS ester and Alexa Fluor 680 NHS ester is a critical one. Both dyes are spectrally similar and are widely used for applications such as in vivo imaging, flow cytometry, and Western blotting. This guide provides an objective comparison of their performance, supported by key experimental data and detailed protocols to aid in making an informed decision.
This comparison will delve into the key performance metrics of each dye, including their spectral properties, brightness, and photostability. We will also present a typical experimental protocol for protein labeling and purification.
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its specific optical properties. The following table summarizes the key quantitative data for Cyanine5.5 NHS ester and Alexa Fluor 680 NHS ester.
| Property | This compound | Alexa Fluor 680 NHS Ester |
| Excitation Maximum (nm) | ~673 - 678 | ~679 |
| Emission Maximum (nm) | ~693 - 707 | ~702 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 | ~185,000 |
| Quantum Yield | ~0.2 | ~0.36 |
| Molecular Weight ( g/mol ) | ~716.31 | ~955.9 |
Performance Insights: Brightness and Photostability
While the spectral properties of Cy5.5 and Alexa Fluor 680 are similar, studies have indicated performance advantages for Alexa Fluor 680, particularly in the context of protein conjugates.[1][2]
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Cy5.5 has a slightly higher extinction coefficient, the significantly higher quantum yield of Alexa Fluor 680 suggests that its protein conjugates are generally brighter.[3][4] A key factor contributing to this is the reduced tendency of Alexa Fluor dyes to form non-fluorescent aggregates when conjugated to proteins, a phenomenon more commonly observed with cyanine dyes.[1][2] This self-quenching in Cy5.5 conjugates can lead to a decrease in fluorescence intensity, especially at higher degrees of labeling.[1][2]
Photostability: Alexa Fluor dyes, including Alexa Fluor 680, are renowned for their enhanced photostability compared to traditional cyanine dyes like Cy5.5.[1][2][5] This increased resistance to photobleaching allows for longer exposure times during imaging experiments and more robust and reproducible results.
Experimental Protocol: Protein Labeling with NHS Esters
The following is a general protocol for labeling proteins with either this compound or Alexa Fluor 680 NHS ester. The optimal dye-to-protein ratio should be determined empirically for each specific protein and application.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound or Alexa Fluor 680 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer at pH 8.3-8.5.[6][7] If the buffer contains primary amines (e.g., Tris), it must be exchanged for a suitable labeling buffer.
-
Labeling Reaction:
-
Add the calculated amount of dye stock solution to the protein solution while gently vortexing. A common starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (675 nm for Cy5.5 or 679 nm for Alexa Fluor 680).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
-
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Invitrogen™ Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Cy5.5 NHS Ester and DyLight 680 for In Vivo Imaging Studies
For researchers, scientists, and drug development professionals embarking on in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) dye is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of two widely used NIR fluorophores, Cy5.5 NHS ester and DyLight 680, to aid in the selection process for preclinical imaging studies.
In the realm of in vivo imaging, the near-infrared window (roughly 650-900 nm) is highly favored due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence. Both Cy5.5 and DyLight 680 fall within this spectral range and are commonly employed for labeling proteins, antibodies, and other vectors to visualize biological processes in living organisms. This guide will delve into their key characteristics, provide standardized experimental protocols, and present a comparative analysis to inform your choice of fluorophore.
Physicochemical and Spectroscopic Properties
A direct comparison of the fundamental properties of Cy5.5 NHS ester and DyLight 680 is essential for understanding their potential performance in an in vivo setting. The following table summarizes their key spectroscopic characteristics. While both dyes are spectrally similar, subtle differences in their quantum yield and molar extinction coefficient can influence their brightness and, consequently, the signal-to-noise ratio in imaging experiments.[1][2][3][4][5][6][7][8]
| Property | Cy5.5 NHS Ester | DyLight 680 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | ~682-692 nm | [1][3][4][5][6] |
| Emission Maximum (λem) | ~694 nm | ~712-715 nm | [1][3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | ~140,000 M⁻¹cm⁻¹ | [1][3][4][6][7] |
| Quantum Yield (Φ) | ~0.2 | Not consistently reported, but generally bright | [2][3] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][3][6] |
| Reactivity | Primary amines (e.g., lysine residues) | Primary amines (e.g., lysine residues) | [1] |
In Vivo Performance Considerations
While direct, quantitative head-to-head in vivo comparison studies are limited in the public domain, general principles of NIR imaging and data from studies involving similar dyes can guide expectations.
Signal-to-Noise Ratio (SNR): A crucial factor for successful in vivo imaging is achieving a high SNR. This is influenced by the brightness of the fluorophore and the level of background autofluorescence. Studies have shown that moving to longer wavelengths within the NIR spectrum generally reduces autofluorescence, thereby improving the tumor-to-background ratio.[9] While both Cy5.5 and DyLight 680 are in a favorable spectral range, dyes with emission maxima further into the NIR, such as Cy7, have demonstrated superiority for visualizing deeper structures.[10]
Biodistribution and Clearance: The physicochemical properties of the dye-conjugate, including its size, charge, and hydrophilicity, will influence its biodistribution and clearance profile. For targeted imaging applications, it is desirable to have a probe that exhibits high accumulation at the target site with rapid clearance from non-target tissues and the circulation. The degree of labeling (DOL), or the number of dye molecules per antibody, can significantly impact biodistribution, with higher DOLs sometimes leading to increased liver accumulation.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for antibody conjugation and a general workflow for in vivo imaging.
Antibody Conjugation with NHS Esters
This protocol describes a standard method for labeling antibodies with Cy5.5 NHS ester or DyLight 680 NHS ester. The NHS ester chemistry targets primary amines (lysine residues) on the antibody.
Materials:
-
Purified antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
-
Cy5.5 NHS ester or DyLight 680 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze or buffer exchange the antibody into the Reaction Buffer. Adjust the antibody concentration to 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Calculate the required amount of dye. A molar dye-to-antibody ratio of 5:1 to 15:1 is a common starting point.
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (e.g., ~675 nm for Cy5.5 or ~682 nm for DyLight 680).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.
-
In Vivo Imaging Workflow
This protocol outlines a general procedure for in vivo fluorescence imaging in a tumor xenograft mouse model using a labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Fluorescently labeled antibody
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate excitation and emission filters
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer system.
-
Probe Administration: Inject the fluorescently labeled antibody intravenously (e.g., via the tail vein). The typical dose will depend on the antibody and target but can range from 10 to 100 µg per mouse.
-
Imaging:
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Position the anesthetized mouse in the imaging chamber.
-
Set the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire both a white light image for anatomical reference and a fluorescence image.
-
-
Image Analysis:
-
Use the imaging system's software to overlay the fluorescence and white light images.
-
Quantify the fluorescence intensity in the tumor and in a region of non-target tissue (e.g., muscle) to calculate the tumor-to-background ratio.
-
After the final imaging session, organs can be harvested for ex vivo imaging to confirm the biodistribution of the probe.
-
Visualizing Biological Pathways and Workflows
To further illustrate the application of these fluorescent probes, the following diagrams, created using the DOT language, depict a relevant signaling pathway and the experimental workflow.
The above diagram illustrates the pathway of an antibody-drug conjugate (ADC), a common application for fluorescently labeled antibodies in cancer research and therapy development.[7][13][14][15][16]
This diagram outlines the key steps involved in a typical in vivo imaging experiment, from probe preparation to data analysis.
Conclusion
Both Cy5.5 NHS ester and DyLight 680 are powerful tools for in vivo fluorescence imaging, offering the benefits of near-infrared detection for enhanced tissue penetration and reduced autofluorescence. The choice between them may depend on the specific instrumentation available, as their excitation and emission maxima differ slightly. While Cy5.5 has a higher reported molar extinction coefficient, which may suggest greater brightness, the overall in vivo performance is multifactorial. For studies requiring deep tissue penetration, researchers might also consider fluorophores with even longer emission wavelengths. Ultimately, empirical testing in the specific animal model and application is recommended to determine the optimal probe for achieving the highest quality in vivo imaging data.
References
- 1. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging - Biotium [biotium.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. JNK1/DyLight 680 FluoroFinder [app.fluorofinder.com]
- 9. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 10. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Animal In Vivo Imaging Antibody Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Knowledge atlas of antibody-drug conjugates on CiteSpace and clinical trial visualization analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Brighter Alternative: Spectrally Similar Dyes to Outshine Cyanine5.5
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. Cyanine5.5 (Cy5.5) has long been a workhorse in the near-infrared (NIR) spectrum. However, a new generation of fluorescent dyes offers significant improvements in brightness and photostability, providing researchers with superior alternatives. This guide provides an objective comparison of the performance of Cy5.5 with its spectrally similar counterparts—Alexa Fluor 680, DyLight 680, and IRDye 700DX—supported by experimental data and detailed protocols.
Performance at a Glance: A Quantitative Comparison
The ideal fluorescent dye exhibits a high extinction coefficient (a measure of its ability to absorb light), a high quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and robust photostability. The "brightness" of a fluorophore is directly proportional to the product of its extinction coefficient and quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Cyanine5.5 | ~675 - 678[1] | ~694 - 710[2] | ~198,000 - 250,000 | ~0.20 - 0.28 | 39,600 - 70,000 |
| Alexa Fluor 680 | ~679 - 681[3][4] | ~702 - 704[3][4] | ~184,000 | ~0.36[3] | 66,240 |
| DyLight 680 | ~682 - 692 | ~712 - 715[5] | ~140,000[2] | Not widely reported | - |
| IRDye 700DX | ~689 | ~699[6] | High | High[7] | - |
Note: Spectral properties can be influenced by the local environment, including the solvent and conjugation to biomolecules. The values presented here are generally accepted ranges. Brightness is a calculated value and can vary based on the specific measurement conditions.
Beyond the Numbers: Photostability
A critical factor for many fluorescence applications, especially in imaging, is the photostability of the dye. Photobleaching, the irreversible destruction of a fluorophore upon exposure to light, can lead to a loss of signal and artifacts in the data. While quantitative photobleaching data can be highly dependent on the experimental setup, comparative studies consistently demonstrate the superior photostability of Alexa Fluor and DyLight dyes over cyanine dyes.[8][9] IRDye 700DX is reported to have extremely high photostability.[2][7]
One study directly compared the photostability of IRDye 680LT (a variant of the IRDye 680 family), Alexa Fluor 680, and IRDye 700DX.[2] When exposed to continuous laser scanning, IRDye 700DX showed negligible fluorescence decay, while IRDye 680LT showed a slight decrease, and Alexa Fluor 680 demonstrated a significant decrease in fluorescence intensity.[2] This suggests that for applications requiring prolonged or intense light exposure, IRDye 700DX offers a significant advantage.
Experimental Protocols for Comparative Analysis
To empower researchers to make their own informed decisions, we provide detailed methodologies for key experiments to compare the performance of these fluorescent dyes.
Determining Relative Fluorescence Quantum Yield
The quantum yield is a fundamental measure of a fluorophore's efficiency. A common method to determine this is the relative method, comparing the fluorescence of the test dye to a standard with a known quantum yield.
Principle: The integrated fluorescence intensity of a dilute solution is proportional to its absorbance and quantum yield. By comparing a sample of unknown quantum yield to a standard of known quantum yield under identical conditions, the unknown quantum yield can be calculated.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Test dyes (Cyanine5.5, Alexa Fluor 680, DyLight 680, IRDye 700DX)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and each test dye in the chosen solvent.
-
Prepare a Series of Dilutions: For the standard and each test dye, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dye.
-
Record the fluorescence emission spectrum for each dilution.
-
Integrate the area under the emission curve to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For the standard and each test dye, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting linear fit for each dye.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Caption: Workflow for determining the relative quantum yield of a fluorescent dye.
Comparative Immunofluorescence Staining for Brightness and Photostability
This protocol allows for a direct visual comparison of the brightness and photostability of different dye-conjugated secondary antibodies in a cellular context.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody specific to a well-characterized cellular target (e.g., anti-tubulin)
-
Secondary antibodies conjugated to Cyanine5.5, Alexa Fluor 680, DyLight 680, and IRDye 700DX (ensure the host species of the secondary antibodies matches the primary antibody)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for the dyes being tested.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to an appropriate confluency on coverslips.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibodies, each on a separate coverslip, diluted in blocking buffer for 1 hour at room temperature. Protect from light from this step onwards.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope with identical settings (exposure time, laser power, etc.) for each dye.
-
-
Photobleaching Assay:
-
Select a region of interest for each sample.
-
Continuously illuminate the region with the excitation light and acquire a time-lapse series of images.
-
Measure the fluorescence intensity of the region of interest over time.
-
-
Data Analysis:
-
Brightness: Compare the initial fluorescence intensity of the different dyes under identical imaging conditions. A higher intensity indicates a brighter signal.
-
Photostability: Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay in fluorescence indicates greater photostability.
-
Caption: A typical workflow for comparing fluorescent dyes using immunofluorescence.
Conclusion
While Cyanine5.5 remains a viable option for some applications, the data clearly indicates that spectrally similar alternatives, particularly Alexa Fluor 680 and IRDye 700DX, offer significant advantages in terms of brightness and photostability. For demanding applications that require high sensitivity and prolonged imaging, these next-generation dyes provide researchers with the tools to generate more robust and reliable data. By following the provided experimental protocols, researchers can confidently select the optimal fluorophore for their specific needs, ultimately leading to higher quality scientific outcomes.
References
- 1. Buy Irdye 700DX | 916821-46-0 [smolecule.com]
- 2. ld.ru [ld.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cy5.5 Antibody Conjugation: A Comparative Guide for Researchers
A comprehensive overview of methods to confirm the successful conjugation of Cy5.5 to an antibody, ensuring reliable and reproducible results in downstream applications. This guide compares key validation techniques, provides detailed experimental protocols, and offers insights into data interpretation for researchers, scientists, and drug development professionals.
Biophysical Characterization: The First Step in Validation
Before assessing the functionality of a Cy5.5-conjugated antibody, it is crucial to characterize its basic biophysical properties. These methods provide quantitative data on the degree of labeling and the purity of the conjugate.
| Validation Method | Parameter Measured | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Dye-to-Antibody Ratio (D/P) or Degree of Labeling (DOL) | Rapid, simple, and requires standard laboratory equipment. | Can be inaccurate if the dye's absorbance spectrum overlaps with the antibody's or if free dye is present. Assumes a standardized extinction coefficient.[2] | Routine quality control to estimate the average number of dye molecules per antibody. |
| Mass Spectrometry (MS) | Precise mass of the conjugate, allowing for determination of D/P ratio and identification of different conjugated species. | Highly accurate and provides detailed information on the distribution of dye molecules per antibody. Can identify unconjugated antibody and different conjugated forms.[3] | Requires specialized equipment and expertise. Can be more time-consuming than spectrophotometry. | In-depth characterization, especially for therapeutic antibodies or when precise knowledge of the conjugate population is critical. |
| Size-Exclusion Chromatography (SEC) | Purity of the conjugate, separating aggregates and free dye from the monomeric antibody-dye conjugate. | Effectively removes aggregates and unconjugated dye, which can interfere with downstream applications. Provides information on the homogeneity of the conjugate. | Does not directly measure the D/P ratio. Can be a lower throughput method. | Essential for ensuring the purity of the conjugate before functional assays and for assessing stability over time. |
| SDS-PAGE | Apparent molecular weight of the conjugate. | Simple, widely available technique to visually confirm conjugation. | Provides only a qualitative assessment of conjugation. Does not give a precise D/P ratio. | Quick check to confirm a shift in molecular weight, indicating successful conjugation. |
Functional Validation: Ensuring the Antibody Still Works
While biophysical methods confirm the chemical conjugation, functional assays are essential to verify that the antibody retains its antigen-binding specificity and that the fluorescent signal is detectable and proportional to the antigen expression.
| Validation Method | Parameter Measured | Advantages | Disadvantages | Typical Application |
| Flow Cytometry | Specific binding to target cells, signal-to-noise ratio, and titration of the antibody. | Quantitative, high-throughput, and provides information on cell populations. Allows for direct comparison of conjugated vs. unconjugated antibody performance.[4][5] | Requires access to a flow cytometer and expertise in data analysis. Not suitable for tissue sections. | Validating antibodies for cell surface or intracellular targets in suspension. Optimizing antibody concentration for staining. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Specific localization of the target antigen in cells or tissues. | Provides spatial information about antigen expression. Allows for visual confirmation of specific binding and subcellular localization.[6] | Can be semi-quantitative and prone to artifacts. Requires careful optimization of fixation, permeabilization, and staining protocols. | Validating antibodies for use in imaging applications, confirming target localization in the cellular context. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-binding activity and affinity of the conjugated antibody. | Quantitative and can be used to determine binding kinetics. High-throughput format. | The antigen is typically immobilized, which may not represent its native conformation. | Assessing whether the conjugation process has affected the antibody's binding affinity. |
Experimental Protocols
Spectrophotometric Determination of Dye-to-Antibody Ratio (D/P)
This protocol allows for the estimation of the average number of Cy5.5 molecules conjugated to each antibody.
Materials:
-
Cy5.5-conjugated antibody solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 675 nm (A675), the approximate absorbance maximum for Cy5.5.[7]
-
Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of Cy5.5 at 280 nm:
-
Antibody Concentration (M) = [A280 - (A675 x CF)] / ε_protein
-
Where CF is the correction factor (A280 of the free dye / A675 of the free dye). For Cy5.5, this is typically around 0.05.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of Cy5.5 using the Beer-Lambert law:
-
Cy5.5 Concentration (M) = A675 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the D/P ratio:
-
D/P Ratio = Cy5.5 Concentration (M) / Antibody Concentration (M)
-
An optimal D/P ratio for Cy5.5 is typically between 3 and 7 to avoid issues with self-quenching, which can reduce fluorescence intensity.[8]
Flow Cytometry Validation
This protocol is for validating the specific binding of a Cy5.5-conjugated antibody to cells in suspension.
Materials:
-
Target-positive and target-negative cell lines
-
Cy5.5-conjugated antibody
-
Unconjugated primary antibody (same clone as the conjugate)
-
Isotype control antibody conjugated to Cy5.5
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Titration: Prepare a series of dilutions of the Cy5.5-conjugated antibody (e.g., from 0.1 µg/mL to 10 µg/mL).
-
Stain a fixed number of target-positive cells with each dilution for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Acquire the samples on a flow cytometer and determine the optimal concentration that gives the best separation between positive and negative populations (staining index).[4]
-
Specificity Staining:
-
Stain target-positive cells with the optimal concentration of the Cy5.5-conjugated antibody.
-
Stain target-negative cells with the same concentration of the Cy5.5-conjugated antibody.
-
Stain target-positive cells with a Cy5.5-conjugated isotype control antibody at the same concentration.
-
For competitive inhibition, pre-incubate target-positive cells with an excess of the unconjugated primary antibody before adding the Cy5.5-conjugated antibody.
-
-
Acquire all samples on the flow cytometer.
-
Analysis:
-
Compare the mean fluorescence intensity (MFI) of the target-positive cells stained with the Cy5.5-conjugate to the MFI of the target-negative cells and the isotype control. A significant increase in MFI for the target-positive cells indicates specific binding.
-
A decrease in MFI in the competitive inhibition sample confirms specificity.
-
Immunofluorescence Validation
This protocol validates the localization of the target antigen using a Cy5.5-conjugated antibody.
Materials:
-
Cells or tissue sections with known target expression
-
Cy5.5-conjugated antibody
-
Unconjugated primary antibody
-
Secondary antibody conjugated to a different fluorophore (for comparison)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
DAPI (for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate one set of samples with the optimal concentration of the Cy5.5-conjugated antibody overnight at 4°C in the dark.
-
Incubate another set of samples with the unconjugated primary antibody, followed by a secondary antibody conjugated to a different fluorophore.
-
Include a negative control with no primary antibody.
-
-
Washing: Wash the samples three times with PBS.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Mount the samples and visualize them using a fluorescence microscope with appropriate filter sets for Cy5.5 and DAPI.
-
Analysis:
-
Compare the staining pattern of the Cy5.5-conjugated antibody with the expected subcellular localization of the target protein.
-
The staining pattern should be consistent with that obtained using the indirect immunofluorescence method (unconjugated primary and labeled secondary).
-
The negative control should show minimal background fluorescence.
-
Visualizing the Workflow
Figure 1. A generalized workflow for the conjugation and subsequent validation of a Cy5.5-antibody conjugate.
Conclusion
Thorough validation of Cy5.5-antibody conjugates is a critical, multi-step process that ensures the reliability and reproducibility of experimental results. By combining biophysical characterization to determine the degree of labeling and purity with functional assays to confirm antigen-binding specificity and signal detection, researchers can have high confidence in their reagents. The choice of validation methods will depend on the intended application, available resources, and the level of characterization required. This guide provides a framework for researchers to develop a robust validation strategy for their Cy5.5-conjugated antibodies, ultimately leading to higher quality data and more impactful scientific discoveries.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4 Steps To Validate Flow Cytometry Antibodies And Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 5. Antibody Validation for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 6. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 7. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 8. drmr.com [drmr.com]
A Head-to-Head Battle of Far-Red Fluorophores: Unveiling the Photostability of Cy5.5 versus Alexa Fluor 680
In the realm of fluorescence imaging, particularly for in vivo and deep-tissue applications, the choice of a bright and stable far-red fluorophore is paramount. Among the contenders, Cyanine 5.5 (Cy5.5) and Alexa Fluor 680 have emerged as popular choices for labeling proteins, antibodies, and nucleic acids. This guide provides a comparative analysis of their photostability, supported by experimental data, to aid researchers in selecting the optimal dye for their specific needs. While both dyes share similar spectral characteristics, studies consistently indicate that Alexa Fluor 680 exhibits superior resistance to photobleaching, a critical factor for quantitative and long-term imaging experiments.
Spectrophotometric Properties
A summary of the key spectrophotometric properties of Cy5.5 and Alexa Fluor 680 is presented below. Brightness of a fluorophore is a function of both its molar extinction coefficient (ability to absorb light) and its fluorescence quantum yield (efficiency of emitting light).
| Property | Cy5.5 | Alexa Fluor 680 | Reference |
| Excitation Maximum (nm) | ~675 | ~679 | [1] |
| Emission Maximum (nm) | ~694 | ~702 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~183,000 | |
| Fluorescence Quantum Yield | ~0.28 | ~0.36 | [2] |
Photostability Comparison
The enhanced photostability of the Alexa Fluor dyes allows for longer exposure times and more intense illumination, which is crucial for detecting weak signals and for time-lapse imaging.[5]
Experimental Protocol: Comparative Photostability Analysis
To quantitatively assess the photostability of Cy5.5 and Alexa Fluor 680, a standardized photobleaching experiment can be performed. The following protocol outlines a typical methodology.
Objective: To quantify and compare the rate of photobleaching of Cy5.5 and Alexa Fluor 680 conjugated to a specific antibody.
Materials:
-
Cy5.5-conjugated antibody
-
Alexa Fluor 680-conjugated antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable filter set for far-red fluorescence (e.g., Cy5 filter set) and a stable light source (e.g., xenon arc lamp or laser).
-
A sensitive camera for fluorescence imaging (e.g., CCD or sCMOS).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the Cy5.5- and Alexa Fluor 680-conjugated antibodies in PBS at the same concentration. A typical starting concentration is 1 µg/mL.
-
Mount a small volume (e.g., 10 µL) of each antibody solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophores.
-
Set the objective lens (e.g., 60x oil immersion) and focus on the sample.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. It is crucial to use the exact same illumination intensity for both dyes.
-
-
Image Acquisition:
-
For each dye, select a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Capture images at regular intervals (e.g., every 5 seconds) for a total duration that results in significant photobleaching of the less stable dye (e.g., 5-10 minutes).
-
Ensure all camera settings (exposure time, gain, etc.) are identical for both dyes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Subtract the background fluorescence intensity from a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both Cy5.5 and Alexa Fluor 680.
-
The resulting curves will represent the photobleaching profiles of the two dyes. The dye with the slower decay in fluorescence intensity is the more photostable one.
-
Experimental Workflow
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
Conclusion
Based on available data and the general performance of the Alexa Fluor dye family, Alexa Fluor 680 is expected to be significantly more photostable than Cy5.5. This enhanced photostability, coupled with its high quantum yield, makes Alexa Fluor 680 a superior choice for demanding imaging applications that require prolonged or intense light exposure. For researchers and drug development professionals, the use of a more photostable fluorophore can lead to more reliable and reproducible quantitative data, ultimately advancing the pace of discovery. It is, however, always recommended to perform a direct comparison under specific experimental conditions to confirm the optimal dye for a particular application.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 表 1.5 — Alexa Fluor 染料的荧光量子产率(QY)及寿命(τ) | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Assessing the Binding Affinity of Cy5.5 Labeled Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of fluorescent dyes to monoclonal antibodies is a cornerstone of modern biological research and diagnostics, enabling the visualization and quantification of target molecules. However, the labeling process itself can potentially alter the binding characteristics of the antibody. This guide provides a comprehensive comparison of methodologies to assess the binding affinity of antibodies labeled with the near-infrared dye Cy5.5 and its alternatives, supported by experimental data and detailed protocols.
Impact of Fluorescent Labeling on Antibody Affinity: A Comparative Overview
The choice of fluorescent dye can influence the binding kinetics of an antibody. While Cy5.5 is a widely used near-infrared dye, alternatives such as the Alexa Fluor and IRDye series offer comparable spectral properties and, in some cases, improved photostability and brightness. The critical question for researchers is the extent to which the dye molecule, when conjugated to the antibody, affects its binding affinity (Kd) for its target antigen.
Below is a summary of reported binding affinities for various antibodies, both unlabeled and labeled with near-infrared dyes. It is important to note that direct head-to-head comparisons of the same antibody labeled with different dyes in the same study are scarce in the literature. The data presented is compiled from different studies and serves as a reference for the potential impact of labeling.
| Antibody | Target | Dye Conjugate | Dissociation Constant (Kd) | Measurement Method |
| Trastuzumab | HER2 | Unlabeled | 0.1 nM[1] | Not Specified |
| Trastuzumab (delT mutant) | HER2 | Unlabeled | 1.27 ± 0.78 nM[2] | Bio-Layer Interferometry |
| Trastuzumab (delE mutant) | HER2 | Unlabeled | 1.4 ± 0.35 nM[2] | Bio-Layer Interferometry |
| Panitumumab | EGFR | Unlabeled | 0.05 nM[3][4] | Not Specified |
| Panitumumab (Engineered, "Pan") | EGFR | Unlabeled | 0.74 nM[5] | Surface Plasmon Resonance |
| Panitumumab (Protease-activated, "Pan-P") | EGFR | Unlabeled | 28 nM[5] | Surface Plasmon Resonance |
| Cetuximab | EGFR | Unlabeled | 0.201 nM[6][7] | Surface Plasmon Resonance |
| Cetuximab | EGFR | IRDye700DX | 0.38 nM[8] | Not Specified |
| Cetuximab | EGFRvIII | Unlabeled | 0.1 nM[8] | ELISA |
Key Observation: The data suggests that conjugation with a near-infrared dye can lead to a slight decrease in binding affinity (a higher Kd value). For instance, the affinity of Cetuximab for EGFR is slightly lower when conjugated to IRDye700DX compared to its unlabeled form[6][7][8]. It is crucial for researchers to experimentally determine the binding affinity of their specific labeled antibody to ensure that it retains the desired binding characteristics for their application.
Experimental Protocols for Assessing Binding Affinity
Accurate determination of binding affinity is paramount. Two common and robust methods for this are the cell-based fluorescent binding assay and the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Cell-Based Fluorescent Binding Assay
This method directly measures the binding of a fluorescently labeled antibody to its target on the surface of cells.
Materials:
-
Target-expressing cells (e.g., A431 cells for EGFR)
-
Isotype control cells (negative control)
-
Cy5.5 labeled antibody of interest
-
Unlabeled version of the same antibody (for competition)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed target-expressing and isotype control cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Blocking: Wash the cells with PBS and block non-specific binding sites by incubating with PBS containing 1% BSA for 1 hour at 37°C.
-
Antibody Incubation:
-
Saturation Binding: Prepare serial dilutions of the Cy5.5 labeled antibody in PBS with 1% BSA. Add these dilutions to the wells containing both target and control cells.
-
Competitive Binding: To a fixed, subsaturating concentration of the Cy5.5 labeled antibody, add increasing concentrations of the unlabeled antibody.
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C to reach binding equilibrium, minimizing internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Cy5.5 (e.g., ~675 nm excitation, ~694 nm emission).
-
Data Analysis:
-
Subtract the fluorescence signal from the isotype control cells (non-specific binding) from the signal of the target-expressing cells (total binding) to obtain the specific binding.
-
For saturation binding, plot the specific fluorescence intensity against the concentration of the labeled antibody and fit the data to a one-site binding model to determine the Kd.
-
For competitive binding, plot the fluorescence intensity against the concentration of the unlabeled competitor and fit to a competition binding model to determine the IC50, from which the Ki (and thus Kd) can be calculated.
-
Competitive ELISA
This assay format is particularly useful when a purified, soluble form of the target antigen is available.
Materials:
-
High-binding 96-well ELISA plates
-
Purified recombinant target antigen (e.g., soluble EGFR)
-
Cy5.5 labeled antibody
-
Unlabeled antibody (competitor)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary labeled antibody is not directly detected)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader for absorbance measurement
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the purified antigen at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare a solution of the Cy5.5 labeled antibody at a fixed concentration (predetermined to give a signal in the linear range of the assay).
-
Prepare serial dilutions of the unlabeled antibody (competitor).
-
Mix the fixed concentration of the labeled antibody with the serial dilutions of the unlabeled antibody.
-
-
Incubation: Add the antibody mixtures to the antigen-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Detection:
-
If using an HRP-conjugated secondary antibody, add the diluted secondary antibody and incubate for 1 hour at room temperature. Wash three times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Stop Reaction and Read Plate: Add stop solution to each well and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the concentration of the unlabeled competitor. The concentration of the unlabeled antibody that inhibits 50% of the labeled antibody binding is the IC50. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Cell-Based Fluorescent Binding Assay
Caption: Workflow for a cell-based fluorescent antibody binding assay.
EGFR Signaling Pathway
Cy5.5 labeled antibodies targeting receptors like EGFR are instrumental in studying signaling cascades. The diagram below illustrates the major downstream pathways activated by EGFR.
Caption: Key downstream signaling pathways activated by EGFR.
Conclusion
The selection of a fluorescent dye and the subsequent characterization of the labeled antibody's binding affinity are critical steps in ensuring the validity and reproducibility of experimental results. While Cy5.5 remains a popular choice for near-infrared applications, researchers should consider the potential impact of labeling on antibody function. By employing rigorous binding affinity assays, such as the cell-based fluorescent assay or competitive ELISA detailed in this guide, scientists can confidently utilize fluorescently labeled antibodies in their research, leading to more accurate and reliable data in applications ranging from basic cell biology to preclinical drug development.
References
- 1. Cy5.5-Trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors [frontiersin.org]
- 4. Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cetuximab | C225 | EGFR inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Near-Infrared (NIR) Fluorescent Dyes: A Signal-to-Noise Ratio Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality in vivo imaging results. The signal-to-noise ratio (SNR) is a key determinant of image quality, influencing sensitivity and the ability to detect specific signals against background autofluorescence. This guide provides an objective comparison of the performance of commonly used NIR fluorescent dyes, supported by experimental data and detailed protocols to aid in your research endeavors.
Near-infrared (NIR) fluorescence imaging, typically conducted in the 700-900 nm spectral window, offers significant advantages for in vivo applications, including deeper tissue penetration and reduced tissue autofluorescence compared to imaging in the visible spectrum.[1] These characteristics contribute to a superior signal-to-noise ratio, enabling clearer visualization of biological targets. This guide focuses on a comparative analysis of several prominent NIR dyes, including Indocyanine Green (ICG), the IRDye series (specifically IRDye 800CW), and various CF dyes.
Quantitative Comparison of NIR Fluorescent Dyes
The following table summarizes key performance metrics for a selection of NIR fluorescent dyes based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, imaging systems, and conjugation strategies across different studies. Therefore, the context of the original research should be considered when interpreting these values.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness/SNR | Key Characteristics |
| Indocyanine Green (ICG) | ~780 | ~820 | Low in aqueous solution, increases when bound to protein | Good in SWIR region; SNR peaks at ~10 µM then decreases[2] | FDA-approved; rapid clearance; emission tail extends into the SWIR region.[3] |
| IRDye 800CW | ~774 | ~794 | Higher than ICG in aqueous solution | High; demonstrates higher sensitivity for detecting very low concentrations compared to ICG.[2] | Widely used for antibody conjugation; good photostability. |
| CF 750 | ~755 | ~777 | - | Higher signal-to-noise compared to some tandem dyes | Good for flow cytometry applications. |
| CF 770 | ~770 | ~797 | - | Two-fold higher signal compared to IRDye 800CW in some applications | Compatible with LI-COR Odyssey imaging systems. |
| SQ-58 (Squaraine Dye) | - | - | - | Stable and strong fluorescence in vivo | Biocompatible; can be conjugated to antibodies for long-term imaging.[4][5] |
Experimental Protocols
To ensure reproducible and comparable results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments related to the evaluation of NIR fluorescent dyes.
Antibody Conjugation with NHS-Ester Dyes
This protocol describes the conjugation of an amine-reactive NIR dye (e.g., IRDye 800CW NHS Ester) to an antibody.
Materials:
-
Antibody of interest (1 mg/mL in conjugation buffer)
-
NIR dye with NHS ester reactive group (e.g., IRDye 800CW NHS Ester)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibody: Dissolve the antibody in the conjugation buffer at a concentration of 1 mg/mL.
-
Prepare Dye: Dissolve the NHS-ester functionalized NIR dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution. The optimal ratio may need to be determined empirically for each antibody-dye pair.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm (for the protein).
In Vivo Imaging in a Tumor-Bearing Mouse Model
This protocol outlines the steps for evaluating the signal-to-noise ratio of a NIR dye-antibody conjugate in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts in nude mice)
-
NIR dye-antibody conjugate
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer delivering isoflurane.
-
Probe Administration: Administer the NIR dye-antibody conjugate intravenously via the tail vein. The optimal dose should be determined in preliminary studies, but a typical dose is in the range of 1-10 nmol per mouse.[2]
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific NIR dye.
-
Image Analysis:
-
Define a region of interest (ROI) over the tumor and an adjacent background region (e.g., muscle tissue).
-
Measure the mean fluorescence intensity within each ROI.
-
-
Data Analysis:
-
Signal-to-Noise Ratio (SNR): Calculate the SNR using the formula: SNR = (Mean Signal IntensityTumor - Mean Signal IntensityBackground) / Standard DeviationBackground
-
Tumor-to-Background Ratio (TBR): Calculate the TBR using the formula: TBR = Mean Signal IntensityTumor / Mean Signal IntensityBackground
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing NIR fluorescent dyes, the following diagrams illustrate the key stages, from initial preparation to final data analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.nat.fau.eu [chemistry.nat.fau.eu]
- 5. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
A Researcher's Guide to Near-Infrared Fluorophores: A Cost-Benefit Analysis of Cyanine5.5 NHS Ester for Large-Scale Studies
In the landscape of biomedical research and drug development, the use of near-infrared (NIR) fluorescent dyes is indispensable for high-sensitivity in vivo imaging, flow cytometry, and other fluorescence-based assays. The NIR window (roughly 650-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][2] Among the plethora of available NIR dyes, Cyanine5.5 (Cy5.5) NHS ester has emerged as a popular choice for labeling proteins, antibodies, and other biomolecules.[3][4]
This guide provides a comprehensive cost-benefit analysis of Cy5.5 NHS ester for researchers planning large-scale studies, where both performance and budget are critical considerations. We compare Cy5.5 NHS ester with its primary competitors, presenting key performance metrics, cost analyses, and detailed experimental protocols to aid in making an informed decision.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye is a critical step in experimental design. The ideal NIR dye should possess a high molar extinction coefficient (ε), high fluorescence quantum yield (Φ), and excellent photostability, all while being cost-effective. Cy5.5 NHS ester is spectrally similar to other widely used dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680RD.[5][6] Below is a comparative summary of their key photophysical properties.
| Property | Cyanine5.5 (Cy5.5) | Alexa Fluor 680 | DyLight 680 | IRDye 680RD |
| Excitation Max (nm) | ~675[5] | ~679-684[7][8] | ~682-692[6][9] | ~680[10] |
| Emission Max (nm) | ~694[5] | ~702-707[7][8] | ~712-715[6][9] | ~694[10] |
| Molar Extinction (ε, M⁻¹cm⁻¹) | ~190,000 - 209,000[5][11] | ~183,000[7] | ~140,000[9] | N/A |
| Quantum Yield (Φ) | ~0.20[11] | N/A | N/A | N/A |
| Relative Photostability | Good[5] | Excellent[7] | Good[12] | Good[13] |
| Water Solubility | High (sulfonated form)[14] | High[7] | High[9] | High |
Analysis: Cyanine5.5 demonstrates a high molar extinction coefficient and a respectable quantum yield, making it a bright and sensitive fluorophore.[5][11] While direct quantum yield comparisons are not always published by manufacturers, cyanine dyes are known for their high molar absorptivity.[] Studies have shown that the photostability of Cy5.5 is generally robust, though some Alexa Fluor dyes are reported to have superior photostability.[7][16] For large-scale studies, the consistent brightness and reliable performance of Cy5.5 make it a strong contender.
Cost-Effectiveness for Large-Scale Applications
For projects requiring the labeling of large quantities of antibodies or proteins, the cost per labeling reaction becomes a significant factor. While bulk pricing can be negotiated with suppliers, a comparison of list prices for standard package sizes provides a useful benchmark.
| Product (NHS Ester) | Supplier Example | 1 mg Price (USD) | 5 mg Price (USD) | Price per mg (at 5 mg) |
| Cyanine5.5 | AxisPharm | $138[5] | $360[5] | $72 |
| Alexa Fluor 680 | Thermo Fisher | ~$967 (for 3x100µg) | N/A | ~$3223 |
| DyLight 680 | Thermo Fisher | ~$500 (for 5x50µg) | N/A | ~$2000 |
| IRDye 680RD | LI-COR | ~$320 (for 0.5mg) | N/A | ~$640 |
Note: Prices are based on publicly available list prices as of late 2025 and are subject to change. They are intended for comparative purposes only. "N/A" indicates that this specific package size was not readily found.
Analysis: Based on standard list prices, Cyanine5.5 NHS ester is substantially more cost-effective than its main competitors, particularly Alexa Fluor 680 and DyLight 680. For large-scale studies involving hundreds of milligrams of antibody, the cost savings can be thousands of dollars. This significant price difference, coupled with its strong performance metrics, positions Cy5.5 NHS ester as a highly favorable option from a cost-benefit perspective.
Experimental Protocols and Workflows
Accurate and reproducible results depend on robust and well-defined protocols. Below are detailed methodologies for antibody labeling with Cy5.5 NHS ester and a general protocol for in vivo imaging.
Diagram: Antibody Labeling Workflow
The following diagram illustrates the standard workflow for conjugating Cy5.5 NHS ester to an antibody.
Caption: Workflow for Cy5.5 NHS ester antibody conjugation.
Protocol 1: IgG Antibody Labeling with this compound
This protocol is adapted for labeling approximately 1 mg of IgG antibody.[2][4]
Materials:
-
IgG antibody in an amine-free buffer (e.g., 1X PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[2]
-
Purification column (e.g., Sephadex G-25 spin column).
-
Spectrophotometer.
Methodology:
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 15:1 is recommended for IgG antibodies.[4]
-
For a 10:1 molar ratio to label 1 mg of IgG (MW ~150,000 Da), add the calculated volume of Cy5.5 solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing.[2]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
-
Equilibrate the column with 1X PBS.
-
Load the reaction mixture onto the column and centrifuge (if using a spin column) or collect fractions. The first colored band to elute is the labeled antibody.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration correcting for the dye's absorbance at 280 nm (A₂₈₀ correction factor for Cy5.5 is ~0.08).
-
Calculate the DOL using the following formula: DOL = (A₆₇₅ × MW_protein) / (ε_dye × Corrected A₂₈₀) (Where MW_protein is the molecular weight of the protein and ε_dye is the molar extinction coefficient of the dye at 675 nm).
-
Protocol 2: General In Vivo Imaging with Cy5.5-Labeled Antibody
This protocol provides a general framework for NIR fluorescence imaging in a tumor-bearing mouse model.[17][18]
Materials:
-
Cy5.5-labeled antibody conjugate.
-
Tumor-bearing research animal (e.g., nude mouse).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture).[17]
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[17]
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol.[17]
-
Acquire a pre-injection (baseline) image of the animal to determine background autofluorescence.
-
-
Injection:
-
Inject the Cy5.5-labeled antibody (typically 0.5-2 nmol) into the animal, commonly via intravenous (tail vein) injection.
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and tumor accumulation of the labeled antibody.[3][17] The optimal imaging time will depend on the antibody's pharmacokinetics.
-
-
Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a control tissue area (e.g., muscle).
-
Quantify the average fluorescence intensity in each ROI to determine the tumor-to-background ratio over time.
-
-
Ex Vivo Confirmation (Optional):
-
At the final time point, euthanize the animal and dissect the tumor and major organs (liver, kidneys, spleen, etc.).
-
Image the dissected organs to confirm the biodistribution of the fluorescent signal.[17]
-
Decision Framework for Dye Selection
Choosing the right fluorophore involves balancing performance, cost, and experimental needs. The following decision tree provides a logical framework for this process.
Caption: Decision tree for selecting a near-infrared dye.
Conclusion
For researchers embarking on large-scale studies that require sensitive in vivo imaging or other fluorescence-based detection methods, This compound presents a compelling combination of high performance and exceptional cost-effectiveness. Its bright fluorescence, good photostability, and straightforward conjugation chemistry make it a reliable workhorse for a wide range of applications.[1][19] While alternatives like Alexa Fluor 680 may offer superior photostability in demanding applications, the significantly lower cost of Cy5.5 makes it the pragmatic choice for budget-conscious, large-scale projects without a considerable sacrifice in performance. By carefully considering the experimental requirements and budgetary constraints, researchers can leverage Cy5.5 to achieve high-quality data in a cost-efficient manner.
References
- 1. lifetein.com [lifetein.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. apexbt.com [apexbt.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Cy5.5 NHS ester | AxisPharm [axispharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 11. ibiantech.com [ibiantech.com]
- 12. researchgate.net [researchgate.net]
- 13. shop.licorbio.com [shop.licorbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 16. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: Cy5.5 vs. Alexa Fluor 680 for Near-Infrared Fluorescence Applications
In the realm of near-infrared (NIR) fluorescence imaging and analysis, the choice of fluorophore is critical for achieving high sensitivity and signal-to-noise ratios. For researchers and drug development professionals, Cy5.5 and Alexa Fluor 680 are two of the most prominent dyes for labeling biomolecules in this spectral range. This guide provides an objective, data-driven comparison of their brightness and performance to aid in selecting the optimal reagent for your experimental needs.
Quantitative Performance Metrics
The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). A higher value for both parameters results in a brighter dye.
| Property | Cy5.5 | Alexa Fluor 680 | Reference |
| Excitation Maximum (nm) | ~675 | ~679 | [1] |
| Emission Maximum (nm) | ~694 | ~702 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 - 250,000 | ~183,000 | [2] |
| Quantum Yield (Φ) | 0.20 - 0.28 | 0.36 | [2] |
| Relative Brightness | Lower | Higher | [3] |
While Cy5.5 possesses a higher molar extinction coefficient, the significantly greater quantum yield of Alexa Fluor 680 contributes to its superior overall brightness in many applications.[3] Experimental evidence has demonstrated that protein conjugates of Alexa Fluor 680 can be significantly brighter than those of spectrally similar dyes. For instance, in one study, streptavidin conjugates of Alexa Fluor 680 were found to be twice as bright as those of a comparable dye from the Cy5.5-like group.
Performance in Key Applications
pH Sensitivity: The fluorescence of Alexa Fluor dyes is also characterized by its stability over a broad pH range, a valuable attribute for experiments involving cellular compartments with varying pH levels.
Conjugate Stability: Alexa Fluor dyes are less prone to the self-quenching that can occur when cyanine dyes are conjugated to proteins at high degrees of labeling.[4] This is because the sulfonation makes the dyes more water-soluble and less likely to form non-fluorescent aggregates on the protein surface. This results in more intensely fluorescent conjugates with Alexa Fluor 680 compared to Cy5.5, especially at higher labeling densities.
Experimental Protocols
To ensure reproducible and optimal results, standardized protocols are essential. Below are detailed methodologies for common applications of Cy5.5 and Alexa Fluor 680.
Antibody Labeling with NHS Esters
This protocol describes the covalent labeling of primary amines (e.g., on lysine residues) of antibodies with N-hydroxysuccinimide (NHS) ester-functionalized dyes like Cy5.5 and Alexa Fluor 680.
Materials:
-
Antibody to be labeled (in an amine-free buffer)
-
Cy5.5 NHS ester or Alexa Fluor 680 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (pH 8.3-8.5)
-
Purification resin (e.g., Sephadex G-25) or spin column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS, and then the bicarbonate buffer is added.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the antibody solution, add the reactive dye dropwise. The optimal molar ratio of dye to antibody should be determined empirically but is typically between 5:1 and 15:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye.
Immunofluorescence Staining for Microscopy
This protocol outlines the use of fluorescently labeled antibodies for staining cells for subsequent analysis by fluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled primary or secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 10-20 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Antibody Incubation: Incubate the cells with the fluorescently labeled primary antibody (or unlabeled primary followed by a labeled secondary antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Cell Staining for Flow Cytometry
This protocol details the staining of suspended cells for analysis by flow cytometry.
Materials:
-
Suspension of single cells
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Fluorescently labeled antibody
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold flow cytometry staining buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Fc Blocking (optional): To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes on ice.
-
Antibody Staining: Add the fluorescently labeled antibody at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation and resuspension to remove unbound antibody.
-
Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and detectors.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Conclusion
Both Cy5.5 and Alexa Fluor 680 are excellent choices for near-infrared fluorescence applications. However, for experiments demanding the highest sensitivity and photostability, the data strongly suggests that Alexa Fluor 680 is the superior fluorophore. Its higher quantum yield translates to brighter conjugates, and its enhanced photostability allows for longer exposure times and more robust imaging. While Cy5.5 remains a viable option, particularly for established protocols, researchers initiating new studies or aiming to optimize existing ones should consider the performance advantages offered by Alexa Fluor 680.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Decisive Advantage: Why Cyanine5.5 is a Superior Choice for In Vivo Imaging
In the rapidly advancing fields of biological research and drug development, the ability to visualize molecular processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for this purpose, offering deep tissue penetration and minimal background interference. Within the arsenal of NIR fluorophores, Cyanine5.5 (Cy5.5) has distinguished itself as a particularly advantageous dye. This guide provides an objective comparison of Cy5.5 with other common cyanine dyes, supported by experimental data and protocols, to assist researchers in making informed decisions for their imaging studies.
At a Glance: Cy5.5's Superior Spectral Positioning
The primary advantage of Cy5.5 lies in its spectral characteristics, which are optimally situated within the NIR-I window (700-900 nm). This region of the electromagnetic spectrum is often referred to as the "biological window" because it minimizes the absorption and scattering of light by endogenous biological components such as hemoglobin and water. This results in significantly deeper tissue penetration and a higher signal-to-noise ratio compared to dyes that emit in the visible or far-red spectrum, such as Cy3 and Cy5.
Quantitative Comparison of Cyanine Dyes
To objectively assess the performance of Cy5.5 against its counterparts, the following table summarizes their key photophysical properties. Brightness, a critical parameter for sensitivity in fluorescence imaging, is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | ~50,000 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 | ~70,000 |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.12 | ~30,000 |
Note: Values are approximate and can vary depending on the solvent, conjugation state, and measurement conditions.
As the data indicates, Cy5.5 exhibits a high molar extinction coefficient comparable to Cy5 and Cy7, but its superior quantum yield results in the highest relative brightness among the commonly used cyanine dyes for in vivo applications. This enhanced brightness allows for the detection of low-abundance targets and the use of lower probe concentrations, which can minimize potential toxic effects and non-specific binding.
While Cy7 emits at a longer wavelength, which can offer even deeper tissue penetration, its significantly lower quantum yield often results in a weaker signal compared to Cy5.5. Furthermore, the photostability of cyanine dyes tends to decrease with increasing polymethine chain length, making Cy7 generally less photostable than Cy5.5.
Experimental Protocols
To facilitate the application of Cy5.5 in research, detailed protocols for antibody conjugation and in vivo imaging are provided below.
Protocol 1: Covalent Labeling of Antibodies with Cy5.5 NHS Ester
This protocol describes the conjugation of Cy5.5 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Cy5.5 NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2 mg/mL in PBS. If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), purify the antibody using an appropriate method (e.g., dialysis against PBS).
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0. This is crucial for the efficient reaction of the NHS ester with primary amines.
-
Dye-to-Antibody Ratio: The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the calculated volume of Cy5.5 NHS ester solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the Cy5.5-conjugated antibody from the unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS. The first colored fraction will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
Protocol 2: In Vivo Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a Cy5.5-labeled targeting agent (e.g., an antibody).
Materials:
-
Anesthetized mouse bearing a subcutaneous tumor
-
Cy5.5-labeled imaging agent
-
In vivo imaging system (e.g., IVIS) equipped with appropriate excitation and emission filters for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm long-pass)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Acclimatization and Anesthesia: Allow the mouse to acclimatize to the imaging chamber. Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the anesthetized mouse to determine the level of background autofluorescence.
-
Probe Administration: Inject the Cy5.5-labeled agent via an appropriate route (e.g., tail vein injection for systemic delivery). The dose will depend on the specific agent and target.
-
Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). This allows for the determination of the optimal time window for target accumulation and clearance from non-target tissues.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI), such as the tumor, and in a background region (e.g., muscle). Calculate the tumor-to-background ratio to assess targeting specificity.
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs). Image the excised tissues to confirm the in vivo biodistribution of the probe.
Conclusion
For researchers engaged in in vivo fluorescence imaging, the choice of fluorophore is a critical determinant of experimental success. Cyanine5.5 offers a compelling combination of high brightness, excellent spectral positioning in the NIR-I window for deep tissue penetration, and a favorable signal-to-noise ratio. While other cyanine dyes have their specific uses, the empirical data demonstrates that Cy5.5 provides a superior balance of properties for the sensitive and specific visualization of biological targets in living animals. By leveraging the provided protocols, researchers can effectively harness the advantages of Cy5.5 to advance their scientific investigations and drug development efforts.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Cyanine5.5 NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety information and detailed procedures for the proper disposal of Cyanine5.5 NHS ester, a fluorescent dye commonly used for labeling proteins, peptides, and oligonucleotides. Adhering to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Key Safety and Handling Information
When working with this compound, it is crucial to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves.[1] Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[1] Avoid direct contact with skin, eyes, and clothing, and do not inhale the dust or vapors.[1]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2][3] For long-term storage, a temperature of -20°C is recommended.[3][4]
| Parameter | Specification | Source |
| Storage Temperature | -20°C (long-term) | [3][4] |
| Shipping Temperature | Room temperature (up to 3 weeks) | [3][4] |
| Storage Conditions | Keep in a dry, cool, well-ventilated place, and protect from light. | [1][2][3] |
Disposal Procedures
The disposal of this compound and its associated waste must be handled in accordance with local, state, and national regulations.[2] It is imperative to prevent the product from entering drains, surface water, or the sanitary sewer system.[1][2]
Unused or expired this compound should be treated as chemical waste. The primary recommendation is to consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. If the original container is to be disposed of, it should be tightly sealed and placed in a suitable, labeled container for chemical waste pickup.
Empty containers that have held this compound should be rinsed thoroughly with an appropriate solvent (e.g., the solvent used to dissolve the dye) before disposal. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on its material and institutional policies.
Solutions containing this compound, as well as any materials contaminated during its use (e.g., pipette tips, gloves, bench paper), should be collected and disposed of as chemical waste.
-
Aqueous Solutions: Collect in a clearly labeled, sealed container for hazardous waste disposal.
-
Organic Solvent Solutions: Collect in a separate, clearly labeled, sealed container designated for flammable or organic waste.
-
Solid Waste: Contaminated items like gloves and wipes should be placed in a designated solid chemical waste container.
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.[1] Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid creating dust. After the solid material has been removed, clean the spill area with soap and water, collecting the cleaning materials for disposal as chemical waste.[1]
Disposal Workflow
The following diagram outlines the general decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5.5 NHS Ester
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Cyanine5.5 NHS ester, a reactive fluorescent dye. Adherence to these procedures will help mitigate risks and establish a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is an amine-reactive dye used for labeling proteins, peptides, and oligonucleotides.[1] While specific hazard information is not extensively documented in all safety data sheets, it is prudent to treat this compound as potentially harmful, avoiding direct contact and inhalation.[2]
Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[3] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[3] | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory Coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Local Exhaust Ventilation | Use in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust or vapors.[3] |
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[3]
-
Good Laboratory Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before any breaks.[3] Contaminated clothing should be washed before reuse.[3]
-
Preparation of Solutions: When dissolving the dye, which is often supplied as a powder, do so carefully within a fume hood to avoid generating dust.[4] The dye is soluble in organic solvents like DMSO or DMF.[4][5] Water-soluble versions are also available.[4]
Storage and Stability
Proper storage is crucial to maintain the reactivity of the this compound.
| Storage Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage.[4][6][7] | To maintain chemical stability and reactivity. |
| Light | Store in the dark.[4][6][7] | Avoid prolonged exposure to light to prevent photobleaching.[6] |
| Moisture | Desiccate.[4][6][7] | The NHS ester is sensitive to humidity and can be degraded by moisture.[8] |
| Transportation | Can be shipped at room temperature for up to 3 weeks.[4][6][7] | Short-term exposure to ambient temperatures is acceptable. |
| Solutions | If dissolved, use promptly or store at -20°C for a limited time (e.g., up to two weeks for some formulations).[9] Avoid repeated freeze-thaw cycles.[9] | The product is less stable in solution.[10] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Emergency Scenario | Procedure |
| Spill | Evacuate the area and keep people away from the spill.[3] Use personal protective equipment.[3] Sweep up the solid material and place it into a suitable container for disposal.[3] After cleaning, flush the area with water.[3] Prevent the product from entering drains or surface water.[3] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[2] Seek medical advice.[2] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult or has stopped, administer artificial respiration.[3] Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water and then drink plenty of water.[3] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and national regulations.[2]
-
Waste Collection: Collect all waste containing this compound, including unused solutions and contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and properly labeled hazardous waste container.
-
Disposal Route: Do not allow the product to reach groundwater, water courses, or sewage systems.[2] Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols for chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. ibiantech.com [ibiantech.com]
- 5. acebiolab.com [acebiolab.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ibiantech.com [ibiantech.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. apexbt.com [apexbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
